Methyl 2-(1-methylazetidin-2-yl)acetate
説明
特性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
methyl 2-(1-methylazetidin-2-yl)acetate |
InChI |
InChI=1S/C7H13NO2/c1-8-4-3-6(8)5-7(9)10-2/h6H,3-5H2,1-2H3 |
InChIキー |
RFVPSJVBXHQHMN-UHFFFAOYSA-N |
正規SMILES |
CN1CCC1CC(=O)OC |
製品の起源 |
United States |
Physicochemical Profiling and Synthetic Utility of Methyl 2-(1-methylazetidin-2-yl)acetate: A Technical Whitepaper
Prepared by: Senior Application Scientist, Medicinal Chemistry & Early Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In contemporary drug discovery, the transition from planar, sp2 -hybridized aromatics to sp3 -enriched, three-dimensional scaffolds is a proven strategy to improve clinical success rates. Methyl 2-(1-methylazetidin-2-yl)acetate (CAS: 1588772-95-5) represents a highly privileged, bifunctional building block that perfectly aligns with this paradigm [1].
Comprising a conformationally restricted four-membered nitrogen heterocycle (azetidine) and a versatile methyl ester appendage, this molecule serves as a critical intermediate for synthesizing central nervous system (CNS) active agents, including 5-HT 2A receptor agonists and neuronal nitric oxide synthase (nNOS) inhibitors [2, 3]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and self-validating protocols for its application in drug development.
Structural & Physicochemical Profiling
The utility of Methyl 2-(1-methylazetidin-2-yl)acetate stems directly from its unique physicochemical profile. The azetidine ring acts as a bioisostere for larger heterocycles (like pyrrolidines and piperidines), offering reduced lipophilicity and a lower molecular weight while maintaining critical hydrogen-bond acceptor/donor vectors.
Quantitative Data Summary
The following table synthesizes the core physicochemical parameters of the molecule. The careful balance of its topological polar surface area (tPSA) and lipophilicity makes it an ideal precursor for blood-brain barrier (BBB) penetrant compounds.
| Property | Value | Causality / Significance |
| CAS Registry Number | 1588772-95-5 | Unique identifier for procurement and database tracking [1]. |
| Molecular Formula | C 7 H 13 NO 2 | - |
| Molecular Weight | 143.19 g/mol | Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5. |
| Topological Polar Surface Area | 29.5 Ų | Optimal for CNS penetration; ensures the final API remains within the < 90 Ų threshold. |
| Estimated pKa (Amine) | 8.5 – 9.2 | The electron-withdrawing ester slightly lowers the basicity compared to unsubstituted azetidine (pKa ~10.4), improving the neutral fraction at physiological pH (7.4) [3]. |
| LogP (Octanol/Water) | ~0.8 | Hydrophilic enough for aqueous solubility, yet lipophilic enough for passive diffusion. |
| Ring Strain Energy | ~26 kcal/mol | Drives specific ring-opening reactions under harsh conditions but remains stable under standard physiological and coupling conditions. |
Mechanistic Causality: Why Azetidines?
The choice to incorporate a 1-methylazetidine core rather than a dimethylamine or pyrrolidine is rooted in structural thermodynamics.
-
Conformational Rigidity: The 26 kcal/mol ring strain locks the nitrogen lone pair into a more defined spatial vector. When this building block is incorporated into a larger active pharmaceutical ingredient (API), it reduces the entropic penalty upon binding to target proteins.
-
pKa Modulation: By restricting the bond angles around the nitrogen atom, the s -character of the nitrogen lone pair is altered, subtly lowering its pKa. This is critical for CNS drugs, as highly basic amines (pKa > 9.5) often suffer from lysosomal trapping and high P-glycoprotein (P-gp) efflux ratios [3].
Figure 1: Causal relationship between the azetidine core's structural features and its pharmacokinetic advantages.
Application in Drug Discovery
Methyl 2-(1-methylazetidin-2-yl)acetate is heavily utilized in the synthesis of neurotherapeutics.
Case Study: nNOS Inhibitors
In the optimization of human neuronal nitric oxide synthase (nNOS) inhibitors, researchers required a tail moiety that could bind tightly to the heme propionates of the enzyme while maintaining high BBB permeability. The incorporation of the 1-methylazetidin-2-yl moiety (derived from this acetate building block) yielded compounds with exceptional potency ( Ki < 30 nM) and significantly reduced P-glycoprotein substrate liability (Efflux Ratio = 0.8)[2, 3]. Crystal structures (e.g., PDB: 6NHD) confirm that the azetidine nitrogen forms critical electrostatic interactions within the active site without compromising cellular permeability [2].
Case Study: 5-HT 2A Receptor Agonists
Recent patent literature highlights the use of azetidine-2-carboxylic and acetic acid derivatives in the synthesis of selective 5-HT 2A receptor agonists. These compounds are being developed for treatment-resistant depression and cluster headaches, where the azetidine core provides selectivity over the cardiotoxic 5-HT 2B receptor subtype [4].
Experimental Methodologies: Self-Validating Protocols
As a Senior Application Scientist, I emphasize that protocols must be "self-validating"—meaning they must contain built-in In-Process Controls (IPCs) to confirm causality and success before proceeding to the next step.
Protocol 1: Saponification to 2-(1-methylazetidin-2-yl)acetic acid
This protocol converts the ester into the corresponding free acid for downstream amide coupling.
Rationale & Causality: Lithium hydroxide (LiOH) is selected over Sodium hydroxide (NaOH) because the lithium cation coordinates with the azetidine nitrogen and the carbonyl oxygen, directing the hydroxide attack while minimizing the risk of epimerization at the C2 stereocenter (if enantiopure starting material is used).
Step-by-Step Workflow:
-
Dissolution: Dissolve Methyl 2-(1-methylazetidin-2-yl)acetate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H 2 O (0.2 M concentration). Note: The mixed solvent system ensures solubility of both the organic ester and the inorganic base.
-
Base Addition: Add LiOH·H 2 O (1.5 eq) portion-wise at 0 °C.
-
Reaction: Stir the mixture at room temperature for 4 hours.
-
IPC (Self-Validation): Withdraw a 10 µL aliquot, quench in 1 mL acetonitrile, and analyze via LC-MS. Pass Criteria: Complete disappearance of the ester peak ( [M+H]+=144 ) and appearance of the highly polar acid peak ( [M+H]+=130 ).
-
Workup: Because the resulting amino acid is zwitterionic and highly water-soluble, standard organic extraction will fail. Instead, adjust the pH to ~6.5 (the estimated isoelectric point) using 1M HCl, concentrate the mixture in vacuo, and purify the residue via strong cation exchange (SCX) chromatography or Dowex 50W-X8 resin[3].
-
Elution: Elute the pure 2-(1-methylazetidin-2-yl)acetic acid using 2M NH 3 in Methanol.
Figure 2: Self-validating synthetic workflow for the saponification of the azetidine ester.
Protocol 2: PAMPA-BBB Permeability Assay
To validate the hypothesis that the azetidine core enhances brain penetration, a Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is required.
Rationale & Causality: PAMPA isolates passive diffusion from active transport. By comparing the azetidine derivative against a piperidine analog, we can quantitatively prove that the reduced pKa and lower tPSA of the azetidine drive superior passive lipid bilayer crossing.
Step-by-Step Workflow:
-
Preparation: Prepare a 10 mM stock of the synthesized azetidine-API in DMSO. Dilute to 50 µM in PBS (pH 7.4).
-
Membrane Coating: Coat the porous filter membrane of the donor plate with porcine brain lipid extract (20 mg/mL in dodecane).
-
Incubation: Add the 50 µM solution to the donor wells. Add fresh PBS to the acceptor wells. Sandwich the plates and incubate at 37 °C for 18 hours in a humidity chamber.
-
IPC (Self-Validation - Membrane Integrity): Include Lucifer Yellow (a highly polar, non-permeable dye) in control wells. If Lucifer Yellow is detected in the acceptor well via fluorometry, the lipid membrane was compromised, and the data point must be discarded.
-
Quantification: Analyze donor and acceptor wells via LC-MS/MS to calculate the effective permeability ( Pe ). A Pe>4.0×10−6 cm/s indicates high BBB penetration [3].
References
-
Li, H., Poulos, T.L. "6NHD: Structure of rat neuronal nitric oxide synthase heme domain in complex with (S)-6-(2,3-difluoro-5-(2-(1-methylazetidin-2-yl)ethyl)phenethyl)-4-methylpyridin-2-amine." RCSB Protein Data Bank, March 2019. Available at:[Link]
-
Journal of Medicinal Chemistry. "Optimization of Blood–Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold." ACS Publications, February 2019. Available at: [Link]
- Google Patents. "Heterocyclic compounds and methods of preparation thereof." US Patent US20250059217A1, February 2025.
A Technical Guide to Methyl 2-(1-methylazetidin-2-yl)acetate: A Versatile Building Block in Medicinal Chemistry
Introduction
The azetidine scaffold, a four-membered, nitrogen-containing heterocycle, has become an increasingly vital structural motif in modern drug discovery.[1][2][3] Its incorporation into molecular design is driven by the unique physicochemical properties it imparts, including enhanced aqueous solubility, improved metabolic stability, and a rigid, three-dimensional framework that allows for precise orientation of substituents.[1][3] This rigidity and sp³-rich character make azetidines highly attractive for optimizing ligand-receptor interactions.[3] This guide focuses on a specific, functionalized derivative, Methyl 2-(1-methylazetidin-2-yl)acetate, providing an in-depth overview of its chemical identity, a robust synthetic strategy, and its potential applications for researchers and professionals in drug development.
Chemical Identity and Physicochemical Properties
A comprehensive understanding of a compound's fundamental properties is essential for its effective application in synthetic chemistry. Methyl 2-(1-methylazetidin-2-yl)acetate is a functionalized heterocycle positioned as a valuable building block for more complex molecular architectures. The key identifying and computed data for this compound are summarized below.
| Property | Value | Source |
| Compound Name | Methyl 2-(1-methylazetidin-2-yl)acetate | AiFChem[4] |
| CAS Number | 1588772-95-5 | AiFChem[4] |
| Molecular Formula | C₇H₁₃NO₂ | (Calculated) |
| Molecular Weight | 143.18 g/mol | (Calculated) |
| IUPAC Name | methyl 2-(1-methylazetidin-2-yl)acetate | AiFChem[4] |
| SMILES | CN1CCC1CC(=O)OC | (Inferred) |
Synthesis and Mechanistic Insights
A highly effective and generalizable approach involves the Horner-Wadsworth-Emmons (HWE) reaction to construct the acetate side chain, followed by reduction and N-alkylation. This strategy offers high yields and predictable outcomes, making it suitable for laboratory-scale synthesis.
Proposed Synthetic Workflow
The proposed synthesis begins with a commercially available, N-protected azetidine precursor, which provides stability and directs reactivity. The workflow proceeds through the formation of an α,β-unsaturated ester, which is subsequently reduced to the saturated acetate side chain before final N-methylation.
Caption: Proposed synthetic workflow for Methyl 2-(1-methylazetidin-2-yl)acetate.
Experimental Protocol: Synthesis of N-Boc-protected Precursor (Adapted HWE Reaction)
This protocol details the synthesis of the key α,β-unsaturated ester intermediate, adapted from well-documented procedures for related azetidinones.[2][6][7]
Materials:
-
N-Boc-azetidin-2-carbaldehyde
-
Methyl 2-(dimethoxyphosphoryl)acetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Phosphonate Ylide Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF. Cool the flask to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.05 equivalents) to the stirred THF.
-
Add methyl 2-(dimethoxyphosphoryl)acetate (1.0 equivalent) dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate ylide.[1]
-
HWE Reaction: Cool the reaction mixture back to 0 °C.
-
Dissolve N-Boc-azetidin-2-carbaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC for the consumption of the starting aldehyde.
-
Workup and Purification: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.[7]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6][7]
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure product, methyl 2-(1-(tert-butoxycarbonyl)azetidin-2-ylidene)acetate.[5]
Applications in Research and Drug Development
Methyl 2-(1-methylazetidin-2-yl)acetate is not intended to be a pharmacologically active agent itself, but rather serves as a versatile scaffold or building block.[1] Its value lies in providing a rigid, functionalized core that can be elaborated into more complex molecules with tailored biological activities.
-
Scaffold for Novel Chemical Entities: The azetidine ring acts as a bioisostere for other common rings (e.g., cyclobutane, pyrrolidine) but with distinct properties. The ester functionality provides a convenient handle for further chemical modification, such as amide bond formation, reduction to an alcohol, or elaboration into more complex side chains.
-
Improvement of Pharmacokinetic Properties: The incorporation of the azetidine motif is a known strategy in medicinal chemistry to enhance key drug-like properties.[3] These improvements can include increased aqueous solubility, reduced lipophilicity, and enhanced metabolic stability, which are critical for developing viable drug candidates.[1]
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, this compound is an ideal candidate for FBDD screening campaigns to identify novel binding interactions with protein targets.
-
Precursor to Bioactive Molecules: The azetidine core is present in several FDA-approved drugs, such as baricitinib (an anti-inflammatory) and cobimetinib (an anti-cancer agent), highlighting its clinical relevance and therapeutic potential.[3]
Safety, Handling, and Disposal
As a research chemical, specific toxicity data for Methyl 2-(1-methylazetidin-2-yl)acetate is not available.[8] Therefore, it must be handled with standard laboratory precautions for compounds of unknown toxicity.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[8][9][10]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[11] Avoid contact with skin and eyes.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from heat, light, and incompatible materials such as strong oxidizing agents.[8][11]
-
Disposal: Dispose of the material and its container in accordance with all local, state, and federal regulations. This should be done through a licensed professional waste disposal service.[8]
Conclusion
Methyl 2-(1-methylazetidin-2-yl)acetate represents a valuable and versatile chemical tool for medicinal chemists and drug development scientists. Its strained four-membered ring provides a unique conformational rigidity and a vector for precise substituent placement, while the ester handle allows for straightforward chemical elaboration. By leveraging established synthetic methodologies, this building block can be readily prepared and incorporated into discovery programs, facilitating the exploration of novel chemical space and the development of next-generation therapeutics with optimized pharmacological profiles.[3]
References
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
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Material Safety Data Sheet. Polymer Source. [Link]
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Safety Data Sheet. Kanto Chemical Co., Inc.. [Link]
-
Safety Data Sheet. Junsei Chemical Co., Ltd.. [Link]
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A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. Impactfactor. [Link]
-
Safety Data Sheet. Kishida Chemical Co., Ltd.. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
-
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]
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Proposed Synthesis of Methyl 2-(1-methylazetidin-2-yl)acetate
An In-Depth Technical Guide to Methyl 2-(1-methylazetidin-2-yl)acetate: Synthesis, Properties, and Medicinal Chemistry Potential
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1] Its inherent ring strain and non-planar geometry provide a unique three-dimensional character that can enhance key pharmacokinetic properties such as aqueous solubility and metabolic stability, while offering a rigid framework for the precise orientation of functional groups.[1][2] This guide focuses on a specific derivative, Methyl 2-(1-methylazetidin-2-yl)acetate (CAS No. 1588772-95-5), a compound with limited direct literature but significant potential as a building block in medicinal chemistry.[3] By examining the established chemistry of related 2-substituted azetidines, we can delineate a comprehensive technical overview of its synthesis, predicted properties, and prospective applications for researchers, scientists, and drug development professionals.
While direct synthetic routes to Methyl 2-(1-methylazetidin-2-yl)acetate are not extensively published, a robust pathway can be proposed based on well-established methodologies for the synthesis of azetidine-2-carboxylic acid and its derivatives.[4] The strategy hinges on the initial formation of the azetidine ring, followed by esterification and N-alkylation. A plausible and efficient approach would start from a suitable precursor like L-aspartic acid, leveraging intramolecular cyclization to form the strained four-membered ring.
Hypothetical Synthetic Workflow
The proposed synthesis involves a multi-step sequence, which is a common feature in the preparation of functionalized azetidines. The key transformations include protection of functional groups, intramolecular cyclization to form the azetidine ring, esterification of the carboxylic acid, and finally, N-methylation.
Caption: Proposed synthetic workflow for Methyl 2-(1-methylazetidin-2-yl)acetate.
Detailed Experimental Protocol (Hypothetical)
This protocol is a composite of established procedures for similar transformations and serves as a guiding framework.
Step 1: Synthesis of a Protected Azetidine-2-Carboxylate Precursor
-
Protection: Begin with commercially available L-aspartic acid. Protect the amine with a di-tert-butyl dicarbonate ((Boc)₂O) group and esterify the carboxylic acids to form a di-ester.
-
Selective Reduction: Selectively reduce the β-ester to a primary alcohol, yielding an N-Boc-L-homoserine derivative.
-
Activation of the Hydroxyl Group: Convert the primary alcohol into a good leaving group, for instance, by tosylation with p-toluenesulfonyl chloride (TsCl) or conversion to an iodide.
-
Intramolecular Cyclization: Treat the activated intermediate with a strong, non-nucleophilic base (e.g., sodium hydride) to facilitate intramolecular N-alkylation, forming the N-Boc-azetidine-2-carboxylate ring.
Step 2: Formation of Methyl azetidine-2-carboxylate
-
Deprotection: Remove the Boc protecting group under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in dioxane.[5]
-
Esterification: If the carboxylate is not already a methyl ester from the initial protection steps, it can be esterified at this stage using standard conditions, such as methanol with a catalytic amount of acid (e.g., H₂SO₄) or thionyl chloride.
Step 3: N-Methylation to Yield the Final Product
-
Reductive Amination: The most direct method for N-methylation of the secondary amine is reductive amination. Treat the methyl azetidine-2-carboxylate with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. This one-pot reaction is typically clean and high-yielding.
-
Purification: The final product, Methyl 2-(1-methylazetidin-2-yl)acetate, can be purified by column chromatography on silica gel.
Physicochemical and Spectroscopic Profile
The following table summarizes the key physicochemical properties of the target compound. These values are crucial for its handling, characterization, and application in further synthetic endeavors.
| Property | Value | Source |
| CAS Number | 1588772-95-5 | AiFChem[3] |
| Molecular Formula | C₇H₁₃NO₂ | Inferred |
| Molecular Weight | 143.18 g/mol | Inferred |
| IUPAC Name | methyl 2-(1-methylazetidin-2-yl)acetate | AiFChem[3] |
| SMILES | COC(=O)CC1CN(C)C1 | Inferred |
| Predicted XLogP3 | -0.1 to 0.5 | Estimation |
| Hydrogen Bond Donors | 0 | Inferred |
| Hydrogen Bond Acceptors | 3 | Inferred |
Spectroscopic Characterization (Predicted)
¹H NMR (400 MHz, CDCl₃):
-
δ ~3.70 (s, 3H): Methyl protons of the ester group (-OCH₃).
-
δ ~3.5-3.8 (m, 1H): Methine proton at the C2 position of the azetidine ring.
-
δ ~2.8-3.2 (m, 2H): Methylene protons of the acetate group (-CH₂-CO).
-
δ ~2.40 (s, 3H): Methyl protons on the azetidine nitrogen (N-CH₃).
-
δ ~2.0-2.5 (m, 4H): Methylene protons at the C3 and C4 positions of the azetidine ring.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~172.0: Carbonyl carbon of the ester.
-
δ ~60-65: C2 carbon of the azetidine ring.
-
δ ~51.5: Methyl carbon of the ester.
-
δ ~45-55: C4 carbon of the azetidine ring.
-
δ ~42.0: N-methyl carbon.
-
δ ~35-40: Methylene carbon of the acetate group.
-
δ ~20-25: C3 carbon of the azetidine ring.
Infrared (IR) Spectroscopy (ATR):
-
~2950-2800 cm⁻¹: C-H stretching of aliphatic groups.
-
~1735 cm⁻¹: Strong C=O stretching of the ester carbonyl group.
-
~1170 cm⁻¹: C-O stretching of the ester.
Mass Spectrometry (EI, 70 eV):
-
Molecular Ion [M]⁺: m/z 143.
-
Key Fragments: Loss of the methoxy group (-OCH₃, m/z 112), loss of the carbomethoxy group (-COOCH₃, m/z 84), and fragmentation of the azetidine ring.
Protocol for Spectroscopic Analysis
A standard approach to characterize a novel compound like this would involve a suite of spectroscopic techniques.[6]
Caption: Workflow for spectroscopic analysis and structural confirmation.
Potential Applications in Drug Discovery and Medicinal Chemistry
The true value of Methyl 2-(1-methylazetidin-2-yl)acetate lies in its potential as a versatile building block for creating more complex molecules with tailored biological activities. The azetidine scaffold itself is known to be a component of several FDA-approved drugs and numerous clinical candidates.[2]
Broad Pharmacological Potential of the Azetidine Scaffold:
-
Antimicrobial and Antifungal Activity: The related azetidin-2-one (β-lactam) ring is the cornerstone of penicillin and cephalosporin antibiotics.[7][8][9] Novel azetidine derivatives are continuously explored for their potential to combat resistant microbial strains.[10][11]
-
Central Nervous System (CNS) Activity: Azetidine derivatives have shown promise as muscarinic antagonists and modulators of nicotinic receptors, making them relevant for neurodegenerative and inflammatory diseases.[2]
-
Anticancer and Anti-inflammatory Properties: A wide array of synthetic azetidines and azetidinones have demonstrated significant cytotoxic effects against various cancer cell lines and potent anti-inflammatory activity.[12][13][14]
-
Enzyme Inhibition: The constrained nature of the azetidine ring makes it an attractive scaffold for designing enzyme inhibitors, including inhibitors of proteases and elastase.[9][14]
The introduction of the 1-methyl and 2-acetate functionalities on the azetidine core provides specific vectors for further chemical elaboration, allowing for the systematic exploration of chemical space to optimize interactions with biological targets.
Caption: Role of the azetidine scaffold in enhancing drug-like properties.
Conclusion
Methyl 2-(1-methylazetidin-2-yl)acetate represents a valuable, though currently under-documented, chemical entity for the field of drug discovery. Based on the robust and well-established chemistry of the azetidine scaffold, this guide has presented a plausible and detailed synthetic pathway, a predicted physicochemical and spectroscopic profile, and a discussion of its significant potential as a building block for novel therapeutics. As the demand for sp³-rich, three-dimensional scaffolds continues to grow in medicinal chemistry, compounds like Methyl 2-(1-methylazetidin-2-yl)acetate are poised to become crucial tools in the development of the next generation of innovative medicines.
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- Methyl 2-(azetidin-3-yl)
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Application Note: High-Resolution ¹H NMR Analysis and Protocol for Methyl 2-(1-methylazetidin-2-yl)acetate
Executive Summary
The functionalized azetidine scaffold has emerged as a privileged motif in modern drug discovery, frequently employed as a rigid, sp³-rich bioisostere to improve the pharmacokinetic profiles of small molecules[1]. Methyl 2-(1-methylazetidin-2-yl)acetate serves as a critical synthetic building block in these campaigns[2]. This application note provides an in-depth technical guide to the ¹H NMR (Nuclear Magnetic Resonance) spectral analysis of this compound, detailing the structural causality behind its complex resonance patterns and providing a self-validating protocol for artifact-free data acquisition.
Structural Causality & Spectral Predictions
To accurately interpret the ¹H NMR spectrum of Methyl 2-(1-methylazetidin-2-yl)acetate, one must first understand how its three-dimensional geometry dictates its magnetic environment. The spectrum is not a simple first-order system; it is heavily influenced by ring strain, electronegativity, and stereochemistry.
-
Chirality and Diastereotopicity: The C2 carbon of the azetidine ring is a chiral center. This asymmetry breaks the magnetic equivalence of the adjacent methylene protons. Consequently, the protons of the acetate side-chain ( −CH2−COOCH3 ) and the C4 protons of the azetidine ring are diastereotopic[3]. They will resonate at different chemical shifts and exhibit strong geminal coupling ( 2J≈12−15 Hz), often appearing as complex ABX spin systems.
-
Conformational Rigidity & Deshielding: The four-membered azetidine ring is highly strained. The nitrogen atom strongly deshields the adjacent C2 and C4 protons via inductive effects, pushing their resonances downfield (typically between 2.80 and 3.50 ppm). The restricted conformational freedom of the ring prevents signal averaging, leading to distinct, highly split multiplets[3].
-
Tertiary Amine Dynamics: The N -methyl group undergoes rapid inversion at room temperature, which typically averages its signal into a sharp singlet. However, because the tertiary amine is basic, trace acidic impurities in the NMR solvent can lead to intermediate proton exchange rates, potentially broadening the N−CH3 and ring proton signals[4].
Caption: Structural features of the azetidine derivative and their causal effects on the NMR spectrum.
Self-Validating Experimental Protocol
Achieving high-resolution spectral data requires rigorous sample preparation. The following protocol is optimized for basic nitrogen heterocycles to prevent line broadening and artifacts[5].
Phase 1: Sample Preparation
-
Solvent Selection & Purification: Use high-purity Deuterated Chloroform ( CDCl3 , 99.8% D). Critical Step: Because CDCl3 slowly degrades to form trace DCl and phosgene upon exposure to light/oxygen, pass the solvent through a small plug of basic alumina immediately before use to neutralize any acid that could protonate the azetidine nitrogen[5].
-
Analyte Weighing: Accurately weigh 5–15 mg of Methyl 2-(1-methylazetidin-2-yl)acetate into a clean 1-dram glass vial[6].
-
Dissolution: Add 0.6 mL of the purified CDCl3 to the vial. Vortex gently for 30 seconds to ensure complete homogenization[4].
-
Filtration: Draw the solution into a Pasteur pipette fitted with a tight cotton or glass wool plug. Filter the solution directly into a high-quality, defect-free 5 mm NMR tube. Causality: Removing paramagnetic particulates ensures a homogeneous magnetic field, which is critical for resolving the fine J-couplings of the diastereotopic protons[6].
Phase 2: Spectrometer Acquisition
-
Tube Insertion & Locking: Wipe the exterior of the NMR tube with a lint-free wipe dampened with isopropanol[4]. Insert into the spectrometer and lock onto the deuterium signal of CDCl3 .
-
Shimming (Validation Checkpoint): Perform gradient shimming (TopShim) focusing on the Z1 and Z2 coils. Self-Validation: Before initiating the pulse sequence, verify that the lock level is stable and the lock signal profile is perfectly symmetric. An asymmetric lock indicates poor homogeneity, which will artificially broaden the complex multiplets of the azetidine ring.
-
Acquisition Parameters:
-
Nucleus: ¹H (400 MHz or higher recommended).
-
Pulse Sequence: Standard 1D proton (e.g., zg30).
-
Scans (ns): 16 to 64.
-
Relaxation Delay (D1): 1.5 to 2.0 seconds.
-
Caption: Workflow for the preparation and acquisition of ¹H NMR samples.
¹H NMR Spectral Data & Interpretation
The table below outlines the expected quantitative data for Methyl 2-(1-methylazetidin-2-yl)acetate in CDCl3 at 400 MHz. Shifts are referenced to residual CHCl3 at 7.26 ppm.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Causality & Notes |
| 3.65 | Singlet (s) | 3H | −COOCH3 | Ester methyl group. Strongly deshielded by the adjacent electronegative oxygen atom. |
| 3.20 – 3.40 | Multiplet (m) | 1H | Azetidine C2-H | Deshielded by both the adjacent ring nitrogen and the inductive effect of the acetate side-chain. |
| 2.80 – 3.10 | Multiplet (m) | 2H | Azetidine C4- H2 | Diastereotopic protons adjacent to the nitrogen atom. They exhibit distinct chemical shifts and couple with each other as well as the C3 protons. |
| 2.45, 2.65 | Doublet of doublets (dd) | 2H | −CH2−COO− | Diastereotopic AB system due to the adjacent C2 chiral center. Exhibits strong geminal coupling ( 2J≈15 Hz) and vicinal coupling to C2-H[3]. |
| 2.35 | Singlet (s) | 3H | N−CH3 | N -methyl group. Appears as a sharp singlet assuming rapid nitrogen inversion and an acid-free environment. |
| 1.80 – 2.10 | Multiplet (m) | 2H | Azetidine C3- H2 | Ring methylene protons furthest from the electronegative nitrogen and ester groups, thus appearing furthest upfield. |
Mechanistic Insights & Troubleshooting
-
Symptom: Broadening of the N−CH3 singlet and C2/C4 multiplets.
-
Causality: This is the most common issue when analyzing basic azetidines. It is caused by partial protonation of the tertiary amine by trace DCl in aging CDCl3 [5]. This places the molecule in an intermediate exchange regime on the NMR timescale, causing peak coalescence and loss of J-coupling resolution[4].
-
Resolution: Discard the solvent. Prepare a fresh sample using CDCl3 filtered through basic alumina, or add a micro-crystal of anhydrous K2CO3 directly to the NMR tube to act as an acid scavenger.
-
-
Symptom: Poor Signal-to-Noise (S/N) or "Tailing" Peaks.
-
Causality: Inadequate sample homogenization or the presence of microscopic particulate matter distorts the localized magnetic field ( B0 ) around the sample[6].
-
Resolution: Ensure the sample volume is strictly between 0.6 and 0.7 mL (yielding a column height of ~4-5 cm in a 5mm tube) to prevent edge effects near the RF coils. Re-filter the sample and re-shim the Z1/Z2 axes[7].
-
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Application Note: 13C NMR Analysis of Methyl 2-(1-methylazetidin-2-yl)acetate
Introduction
Methyl 2-(1-methylazetidin-2-yl)acetate is a substituted amino acid ester containing a strained four-membered azetidine ring. This structural motif is of significant interest in medicinal chemistry and drug development due to its ability to impart unique conformational constraints and physicochemical properties to bioactive molecules. Accurate structural characterization is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such small organic molecules.[1][2]
This application note provides a comprehensive guide to the 13C NMR analysis of Methyl 2-(1-methylazetidin-2-yl)acetate. We will detail a robust protocol for sample preparation and data acquisition, followed by an in-depth analysis of the expected 13C NMR spectrum. This includes predicted chemical shifts for each carbon atom, supported by data from analogous structures and established principles of NMR spectroscopy. Furthermore, we will discuss the application of advanced NMR techniques, such as Distortionless Enhancement by Polarization Transfer (DEPT), to aid in the definitive assignment of carbon signals.[3][4][5][6][7]
Experimental Protocols
Part 1: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. Adherence to proper sample preparation techniques is crucial for obtaining high-resolution spectra free from artifacts.
Materials:
-
Methyl 2-(1-methylazetidin-2-yl)acetate (5-25 mg for routine ¹H; 50-100 mg for ¹³C)[8]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)[10]
-
Pasteur pipette and glass wool[9]
-
Vortex mixer
Protocol:
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has minimal overlapping signals with the analyte.[9] Chloroform-d (CDCl₃) is a common choice for many organic molecules.[10]
-
Sample Weighing: Accurately weigh between 50-100 mg of Methyl 2-(1-methylazetidin-2-yl)acetate for a standard 13C NMR experiment.[8] Higher concentrations will reduce the required acquisition time.[9]
-
Dissolution: Add the weighed sample to a clean, dry vial. Using a Pasteur pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent.[10]
-
Mixing: Gently vortex the vial to ensure complete dissolution of the sample.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube.[9]
-
Tube Capping and Labeling: Securely cap the NMR tube and label it clearly.
Part 2: 13C NMR Data Acquisition
The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.
Instrument: 400 MHz (or higher) NMR Spectrometer
Experiment: 1D 13C with proton decoupling {¹³C{¹H}}
Parameters:
| Parameter | Value | Rationale |
| Pulse Program | zgdc30 | A standard pulse program with a 30° flip angle to allow for faster relaxation and shorter experiment times.[11] |
| Spectral Width (SW) | 240 ppm | Sufficient to encompass the expected chemical shift range for most organic molecules.[12] |
| Acquisition Time (AT) | ~1.0 s | A balance between resolution and signal-to-noise.[11] |
| Relaxation Delay (D1) | 2.0 s | Allows for adequate relaxation of carbon nuclei, especially quaternary carbons.[11] |
| Number of Scans (NS) | 128 or more | Increased scans improve the signal-to-noise ratio, which is crucial due to the low natural abundance of ¹³C.[11][13] |
| Temperature | 298 K | Standard room temperature acquisition. |
Spectral Interpretation and Analysis
The structure of Methyl 2-(1-methylazetidin-2-yl)acetate with the carbon atoms numbered for assignment is shown below:
Predicted 13C NMR Chemical Shifts
The following table summarizes the predicted chemical shifts for each carbon atom in Methyl 2-(1-methylazetidin-2-yl)acetate. These predictions are based on the analysis of structurally similar fragments and general 13C NMR chemical shift trends.[14][15][16]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (from DEPT) | Justification |
| C7 (C=O) | 170 - 175 | Quaternary (C) | The carbonyl carbon of an ester typically resonates in this downfield region.[15][17] |
| C5 (CH) | 60 - 70 | Methine (CH) | This methine carbon is deshielded due to its position alpha to the nitrogen atom within the strained azetidine ring. |
| C2 (CH₂) | 55 - 65 | Methylene (CH₂) | A methylene carbon directly attached to the nitrogen atom in a heterocyclic system. |
| C8 (OCH₃) | 50 - 55 | Methyl (CH₃) | The carbon of the methyl ester group is typically found in this range.[17] |
| C6 (CH₂) | 35 - 45 | Methylene (CH₂) | This methylene carbon is in the alpha position to the ester carbonyl group. |
| C3 (N-CH₃) | 35 - 45 | Methyl (CH₃) | The N-methyl group carbon chemical shift is influenced by the nitrogen atom.[18][19][20] |
| C4 (CH₂) | 20 - 30 | Methylene (CH₂) | This methylene carbon is part of the four-membered ring and is less deshielded compared to C2. |
Advanced NMR Techniques: DEPT
To aid in the definitive assignment of the protonated carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are highly recommended.[3][4][5][6][7] A DEPT-135 experiment is particularly informative:
-
Positive Signals: CH (methine) and CH₃ (methyl) carbons.
-
Negative Signals: CH₂ (methylene) carbons.
-
Absent Signals: Quaternary carbons (like the carbonyl carbon, C7).
By comparing the standard broadband-decoupled 13C spectrum with the DEPT-135 spectrum, the multiplicity of each carbon signal can be determined, greatly simplifying the assignment process.[4] For even more detailed analysis, a DEPT-90 experiment, which only shows CH signals, can be utilized.[4][5]
For more complex molecules or to resolve any remaining ambiguities, two-dimensional (2D) NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish direct and long-range C-H correlations, respectively.[1][2][21][22]
Workflow for 13C NMR Analysis
The overall process from sample preparation to final spectral assignment can be visualized in the following workflow diagram.
Caption: Workflow for the 13C NMR analysis of Methyl 2-(1-methylazetidin-2-yl)acetate.
Conclusion
This application note provides a detailed protocol and analytical guidance for the 13C NMR characterization of Methyl 2-(1-methylazetidin-2-yl)acetate. By following the outlined procedures for sample preparation and data acquisition, and by utilizing the predicted chemical shifts in conjunction with DEPT experiments, researchers, scientists, and drug development professionals can confidently and accurately elucidate the structure of this and structurally related compounds. The methodologies described herein are fundamental for ensuring the quality and integrity of chemical entities in a research and development setting.
References
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Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017, May 1). chem.ucla.edu. Retrieved from [Link]
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13C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′). (n.d.). ResearchGate. Retrieved from [Link]
-
The Evolving Landscape of NMR Structural Elucidation. (2026, March 7). National Institutes of Health. Retrieved from [Link]
-
13.12: DEPT ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]
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Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (2015). The Royal Society of Chemistry. Retrieved from [Link]
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Sample preparation. (n.d.). u-strasbg.fr. Retrieved from [Link]
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6.4: DEPT C-13 NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. Retrieved from [Link]
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NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]
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NMR Sample Preparation. (n.d.). University of Cambridge. Retrieved from [Link]
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Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013, February 7). anachem.org. Retrieved from [Link]
-
2D NMR Introduction. (2025, January 2). Chemistry LibreTexts. Retrieved from [Link]
-
Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2025, August 25). ACS Publications. Retrieved from [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013, February 7). OMICS International. Retrieved from [Link]
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Optimized Default 13C Parameters. (2020, May 4). University of Missouri. Retrieved from [Link]
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13C ACQUISITION PERIOD. (n.d.). IMSERC. Retrieved from [Link]
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NMR Chemical Shifts. (n.d.). chem.wisc.edu. Retrieved from [Link]
-
13C Nuclear Magnetic Resonance Studies of Methylated Anthracenes. (1975). Canadian Journal of Chemistry. Retrieved from [Link]
-
Sample Preparation and Positioning. (n.d.). University of California, Riverside. Retrieved from [Link]
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Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Sample Preparation. (n.d.). University College London. Retrieved from [Link]
-
Introduction to 13C-NMR and DEPT – Identification of an Alcohol. (n.d.). Magritek. Retrieved from [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Carbon-13 n.m.r. investigation on the nitrogen methylation of the mono- and diazanaphthalenes. (n.d.). University of Twente. Retrieved from [Link]
-
DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?. (2021, May 24). Anasazi Instruments. Retrieved from [Link]
-
13C NMR. (n.d.). EPFL. Retrieved from [Link]
-
Advances in NMR spectroscopy of small molecules in solution. (2022, November 14). Royal Society of Chemistry. Retrieved from [Link]
-
Running 13C spectra. (n.d.). chem.duke.edu. Retrieved from [Link]
-
Carbon-13 nuclear magnetic resonance. (n.d.). Wikipedia. Retrieved from [Link]
-
Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins. (2013, December 12). National Institutes of Health. Retrieved from [Link]
-
13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). docbrown.info. Retrieved from [Link]
-
13-C NMR Chemical Shift Table.pdf. (n.d.). chem.ucla.edu. Retrieved from [Link]
-
Esters. (n.d.). University of Calgary. Retrieved from [Link]
-
[1-13C]-SODIUM-ACETATE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
-
Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022, November 24). National Institutes of Health. Retrieved from [Link]
-
CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. (n.d.). ChemRxiv. Retrieved from [Link]
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CASPRE - 13 C NMR Predictor. (n.d.). caspre.ca. Retrieved from [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
-
Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C -Methylated Flavonoids. (2019, March). ResearchGate. Retrieved from [Link]
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Application Note: High-Resolution Mass Spectrometry of Methyl 2-(1-methylazetidin-2-yl)acetate
Scientific Context & Structural Significance
Methyl 2-(1-methylazetidin-2-yl)acetate (Chemical Formula: C₇H₁₃NO₂, Monoisotopic Mass: 143.0946 Da) is a highly versatile, conformationally restricted building block utilized in advanced medicinal chemistry. The incorporation of strained, saturated nitrogen heterocycles like azetidines into pharmacophores is a proven strategy to improve metabolic stability, lower lipophilicity (LogD), and enhance blood-brain barrier (BBB) permeability. This structural motif has been successfully deployed in the development of potent neuronal nitric oxide synthase (nNOS) inhibitors[1] and dual M3 antagonist-PDE4 inhibitors[2].
Because azetidine derivatives are prone to specific degradation pathways and metabolic modifications, accurate structural characterization via High-Resolution Mass Spectrometry (HRMS) is critical for impurity profiling, pharmacokinetic tracking, and metabolite identification.
Theoretical Fragmentation Causality (CID Mechanisms)
Understanding the collision-induced dissociation (CID) of strained nitrogen heterocycles requires analyzing the interplay between charge localization and inherent ring strain[3]. Under Electrospray Ionization (ESI) in positive mode, the basic tertiary amine of the 1-methylazetidine moiety (estimated pKa ~8.5) readily accepts a proton, yielding a stable [M+H]⁺ precursor at m/z 144.1024. The subsequent fragmentation is driven by three distinct mechanisms:
Charge-Driven Alpha-Cleavage
The most thermodynamically favored pathway is the inductive cleavage of the C2–C(α) bond. Because the charge is localized on the nitrogen, the molecule expels the neutral methyl acetate side chain (74 Da). The remaining fragment is stabilized via resonance, forming the highly abundant 1-methyl-1-azetinium cation at m/z 70.0657.
Ring Strain Relief (Retro-[2+2] Cleavage)
The inherent angular strain of the 4-membered azetidine ring makes it highly susceptible to skeletal fragmentation under higher collision energies[3]. CID triggers a retro-[2+2] cycloaddition-like cleavage, expelling a neutral ethylene molecule (C₂H₄, 28 Da) from the C3–C4 positions, generating a ring-opened fragment at m/z 116.0712.
Ester-Directed Neutral Losses
Independent of the ring, the methyl ester side chain undergoes characteristic neutral losses typical of aliphatic esters. Low-energy CID promotes the loss of methanol (CH₃OH, 32 Da) to form an acylium ion at m/z 112.0763. This intermediate can undergo secondary fragmentation, losing carbon monoxide (CO, 28 Da) to yield an alkene cation at m/z 84.0814.
Fragmentation Pathway Visualization
Figure 1: Proposed ESI-MS/MS fragmentation pathways for protonated Methyl 2-(1-methylazetidin-2-yl)acetate.
Quantitative Data Presentation
The following table summarizes the exact monoisotopic masses of the predicted product ions used for targeted Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM) assays.
| Fragment Identity | Elemental Formula | Theoretical m/z | Neutral Loss (Da) | Optimal Collision Energy (NCE) | Relative Abundance |
| Precursor Ion | [C₇H₁₄NO₂]⁺ | 144.1024 | N/A | 10 eV | High |
| Ring-Opened Ion | [C₅H₁₀NO₂]⁺ | 116.0712 | 28.0313 (C₂H₄) | 35 eV | Medium |
| Acylium Ion | [C₆H₁₀NO]⁺ | 112.0763 | 32.0262 (CH₃OH) | 20 eV | Medium |
| Alkene Cation | [C₅H₁₀N]⁺ | 84.0814 | 60.0211 (C₂H₄O₂) | 40 eV | Low |
| 1-Methyl-1-azetinium | [C₄H₈N]⁺ | 70.0657 | 74.0368 (C₃H₆O₂) | 25 eV | Base Peak (100%) |
Experimental Workflow & Self-Validating Protocol
To ensure high-fidelity, reproducible data acquisition, the following LC-HRMS/MS protocol is designed as a self-validating system. It incorporates built-in quality control checks to distinguish true analyte signals from background chemical noise or in-source fragmentation artifacts.
Step 1: Reagent & Sample Preparation
-
Solvent Purity: Utilize exclusively LC-MS grade Water and Acetonitrile. The use of lower-grade solvents introduces plasticizers (e.g., m/z 149.0233) that can suppress the ionization of low-mass analytes.
-
Matrix Acidification: Prepare the sample at a concentration of 100 ng/mL in an initial mobile phase composition of 95:5 Water:Acetonitrile containing 0.1% Formic Acid (v/v) .
-
Causality: Formic acid lowers the pH to ~2.7, which is well below the pKa of the azetidine nitrogen (~8.5). This guarantees 100% protonation in solution, maximizing ESI+ sensitivity and ensuring consistent precursor ion formation.
-
Step 2: System Suitability & Self-Validation
-
Blank Injection (Negative Control): Inject 5 µL of the sample diluent prior to the analyte. Monitor the m/z 144.1024 channel.
-
Validation Rule: The signal-to-noise (S/N) ratio in the blank must be < 3. If a peak is present, it indicates system carryover or isobaric solvent contamination, which must be resolved before proceeding.
-
-
Isotopic Pattern Verification: Upon injecting the analyte, verify the M+1 (m/z 145.1058) and M+2 (m/z 146.1085) isotopic peaks.
-
Validation Rule: The M+1 peak must exhibit an relative abundance of ~8.0% relative to the monoisotopic peak, confirming the presence of 7 carbon atoms (C₇).
-
Step 3: LC-HRMS/MS Acquisition Parameters
-
Chromatographic Separation:
-
Column: Reversed-phase C18 (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 × 50 mm).
-
Gradient: 5% B to 95% B over 5 minutes (Mobile Phase A: H₂O + 0.1% FA; Mobile Phase B: MeCN + 0.1% FA). Flow rate: 0.4 mL/min.
-
-
Mass Spectrometer Settings (e.g., Q-TOF or Orbitrap):
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 350 °C (Optimal for small, volatile aliphatic amines to prevent thermal degradation).
-
MS/MS Activation: Utilize stepped Normalized Collision Energy (NCE) at 20, 30, and 45 eV.
-
Causality: Stepped NCE is mandatory because the ester cleavage (loss of CH₃OH) is a low-energy pathway, whereas the retro-[2+2] ring opening requires higher energy to overcome the activation barrier of breaking two C-C/C-N bonds simultaneously.
-
Step 4: Data Processing
Extract the product ion chromatograms (XIC) using a narrow mass tolerance window of ± 5 ppm . Confirm the identity of Methyl 2-(1-methylazetidin-2-yl)acetate by requiring the co-elution of the precursor (m/z 144.1024) and the base peak fragment (m/z 70.0657) at the exact same retention time.
References
-
Franca, E., et al. (2021). Discovery of M3 Antagonist-PDE4 Inhibitor Dual Pharmacology Molecules for the Treatment of Chronic Obstructive Pulmonary Disease. Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]
-
Do, H. T., et al. (2019). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors. eScholarship / PMC. Available at:[Link]
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Application Notes & Protocols: The Strategic Use of Methyl 2-(1-methylazetidin-2-yl)acetate in Modern Medicinal Chemistry
Abstract
The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1][2] Its unique conformational constraints and favorable physicochemical properties offer medicinal chemists a powerful tool to navigate complex biological landscapes. This guide focuses on a specific, functionalized building block, Methyl 2-(1-methylazetidin-2-yl)acetate , and provides a comprehensive overview of its potential applications, synthetic utility, and detailed protocols for its incorporation into drug discovery workflows. While this specific molecule is not extensively documented, its value can be inferred from the well-established role of the N-methyl azetidine-2-carboxylate scaffold in medicinal chemistry. We will explore its strategic use as a proline bioisostere, a rigidifying element, and a vector for exploring novel chemical space.
The Azetidine Scaffold: A Rising Star in Drug Design
Historically, the synthesis of the strained azetidine ring posed significant challenges, limiting its widespread use.[2][3] However, recent advancements in synthetic methodologies have made a diverse array of functionalized azetidines more accessible.[4][5] This has led to their incorporation into numerous clinical candidates and several FDA-approved drugs, such as the antihypertensive agent azelnidipine and the anticancer drug cobimetinib.[1][6]
The strategic value of the azetidine ring stems from several key features:
-
Conformational Rigidity: The strained four-membered ring restricts the conformational freedom of its substituents. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to increased binding affinity and selectivity.[2]
-
Improved Physicochemical Properties: Compared to larger saturated heterocycles like pyrrolidine and piperidine, azetidines can enhance aqueous solubility and metabolic stability. The N-methyl group, in particular, is often more resistant to N-dealkylation, a common metabolic liability.[2]
-
Bioisosteric Replacement: The azetidine scaffold is a versatile bioisostere for other cyclic amines and even acyclic fragments.[1] This allows for fine-tuning of pharmacokinetic and pharmacodynamic properties.
-
Access to Novel Chemical Space: The unique three-dimensional arrangement of substituents on the azetidine ring provides access to novel chemical space, enabling the design of next-generation therapeutics.[7]
The subject of this guide, Methyl 2-(1-methylazetidin-2-yl)acetate , combines the benefits of the N-methylated azetidine core with a reactive methyl ester handle, making it a versatile building block for further chemical elaboration.
Comparative Physicochemical Properties of Saturated Heterocycles
| Property | Azetidine | Pyrrolidine | Piperidine |
| Ring Size | 4-membered | 5-membered | 6-membered |
| Ring Strain (kcal/mol) | ~26 | ~6 | ~0 |
| Conformational Flexibility | Low | Moderate | High |
| Typical Impact on Solubility | Increases | Variable | Decreases |
| Metabolic Stability (N-dealkylation) | Generally Higher | Moderate | Lower |
| 3D Vectorial Diversity | High | Moderate | Low |
This table summarizes general trends observed in medicinal chemistry programs.
Synthetic Strategy and Elaboration
Proposed Synthesis of Methyl 2-(1-methylazetidin-2-yl)acetate
The proposed synthesis involves two key steps:
-
N-methylation: Reductive amination of the secondary amine of L-azetidine-2-carboxylic acid with formaldehyde.
-
Esterification: Conversion of the resulting carboxylic acid to the corresponding methyl ester.
Caption: Proposed synthetic route to the target compound.
Application in Drug Discovery: A Versatile Building Block
Methyl 2-(1-methylazetidin-2-yl)acetate is not an end-stage drug but a valuable starting material. Its primary utility lies in its bifunctional nature: the N-methylated azetidine core provides a rigid scaffold, while the methyl ester allows for straightforward chemical modification, most commonly through amide bond formation.
Workflow for Incorporating Novel Building Blocks
The following workflow illustrates how a researcher might use this compound in a lead optimization campaign.
Caption: Workflow for using the title compound in lead optimization.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the hydrolysis of the methyl ester and subsequent amide coupling, a cornerstone reaction sequence in medicinal chemistry.[8]
Protocol 1: Saponification (Ester Hydrolysis)
This protocol describes the conversion of Methyl 2-(1-methylazetidin-2-yl)acetate to its corresponding carboxylic acid, which is the necessary precursor for amide coupling.
Materials:
-
Methyl 2-(1-methylazetidin-2-yl)acetate (1.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Lithium hydroxide (LiOH) solution (1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Methyl 2-(1-methylazetidin-2-yl)acetate in a 3:1 mixture of THF and MeOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M LiOH solution dropwise over 10 minutes.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-methyl-azetidine-2-acetic acid. The product is often used in the next step without further purification.
Protocol 2: Amide Coupling with a Primary Amine
This protocol details the coupling of the carboxylic acid from Protocol 1 with a representative primary amine (e.g., benzylamine) using HATU, a common peptide coupling reagent.
Materials:
-
N-methyl-azetidine-2-acetic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-methyl-azetidine-2-acetic acid in anhydrous DMF.
-
Add benzylamine, followed by DIPEA.
-
Add HATU portion-wise at room temperature.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with EtOAc (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Caption: Key components of the amide coupling reaction.
Conclusion and Future Outlook
While Methyl 2-(1-methylazetidin-2-yl)acetate may not be a widely commercialized building block, its structural motifs are highly relevant to contemporary medicinal chemistry. The azetidine core offers a unique combination of rigidity, metabolic stability, and three-dimensionality that can be leveraged to design novel therapeutics with improved pharmacological profiles.[2][9] The protocols and workflows detailed in this guide provide a practical framework for researchers to synthesize, elaborate, and strategically incorporate this promising scaffold into their drug discovery programs. As the demand for novel chemical matter continues to grow, the exploration of underutilized building blocks like this will be crucial for accessing the next generation of innovative medicines.[1]
References
- Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
- Cheekatla, S. R. (2026, January 5).
- BenchChem. (n.d.). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. BenchChem.
- BenchChem. (n.d.). The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem.
- BenchChem. (n.d.). The Azetidine Scaffold: A Cornerstone in the Design of CNS Active Compounds. BenchChem.
- Ambeed.com. (n.d.).
- Life Chemicals. (2022, April 12). Substituted Azetidines in Drug Discovery. Life Chemicals.
- ResearchGate. (n.d.). Examples of an azetidine-based bioisoster for a piperidine ring.
- Baranauskiene, L., et al. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC.
- Zhai, N., et al. (2024, January 1).
- Cherney, R. J., et al. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Scott, J. S., et al. (n.d.).
- ResearchGate. (n.d.). (PDF) Azetidine Ring, Salicylic Acid, and Salicylic Acid Bioisosteres as Determinants of the Binding Characteristics of Novel Potent Compounds to Stat3.
- BenchChem. (n.d.). Technical Guide: Methyl 2-(azetidin-3-yl)
- Singh, G. S., & D'hooghe, M. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- BenchChem. (n.d.). Methyl 2-(azetidin-3-yl)acetate: A Core Moiety in Modern Drug Discovery. BenchChem.
- BenchChem. (n.d.). Methyl 2-(azetidin-3-yl)acetate: A Technical Guide for Researchers. BenchChem.
- ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine[³].
- Baranauskiene, L., et al. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Couty, F., et al. (2020, October 14). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis.
- ResearchGate. (2025, November 18). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines.
- Meanwell, N. A. (2022, June 8). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2.
- HETEROCYCLES. (2018, December 19). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Zhai, N., et al. (2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
- PharmaBlock. (n.d.). Azetidines in Drug Discovery. PharmaBlock.
- Impactfactor. (2024, March 25). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. Impactfactor.
- Google Patents. (n.d.). CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid.
- UCHEM. (2026, January 27). Methyl 2-phenyl-2-(pyrrolidin-1-yl)
- MDPI. (2024, August 16).
- Google Patents. (n.d.). US8207355B2 - Method for preparing azetidine derivatives.
- PubMed. (2021, June 29). Azetidines of pharmacological interest. PubMed.
- Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal.
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- 5. Azetidine synthesis [organic-chemistry.org]
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- 7. researchgate.net [researchgate.net]
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- 9. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
Advanced Application Note: Methyl 2-(1-methylazetidin-2-yl)acetate in Medicinal Chemistry and Drug Discovery
Executive Summary
In modern drug discovery, the transition from planar, sp2-hybridized aromatic structures to sp3-rich, conformationally restricted scaffolds is a proven strategy for improving clinical success rates. Methyl 2-(1-methylazetidin-2-yl)acetate represents a highly versatile, privileged building block[1]. As a functionalized azetidine derivative, it provides medicinal chemists with a unique combination of structural rigidity, tuned basicity, and an easily manipulable acetate handle. This application note details the pharmacological rationale, physicochemical profiling, and validated synthetic protocols for integrating this scaffold into lead optimization and library generation workflows.
Pharmacological Relevance & Physicochemical Profiling
The Causality of the Azetidine Advantage
The four-membered azetidine ring bridges the chemical space between highly strained, reactive aziridines and the larger, more flexible pyrrolidines[2]. The utility of Methyl 2-(1-methylazetidin-2-yl)acetate stems from several key physicochemical phenomena:
-
Rehybridization and Basicity Tuning: The acute C-N-C bond angle in the azetidine ring forces the sp3-hybridized nitrogen to increase the p-character of the orbitals involved in C-N bonds. Consequently, the s-character of the nitrogen lone pair increases, pulling the electrons closer to the nucleus and subtly reducing their availability for protonation[3]. This allows azetidines to maintain a basicity similar to pyrrolidines (pKa ~11.29 vs. 11.31) while exhibiting distinct hydrogen-bonding dynamics.
-
Lipophilicity and Solubility: Reducing ring size from a five-membered pyrrolidine to a four-membered azetidine inherently lowers the lipophilicity (LogP) and molecular weight[4]. This reduction in lipophilicity, coupled with the polar acetate group, significantly enhances aqueous solubility—a critical parameter for oral bioavailability.
-
Metabolic Stability: The compact, rigid nature of the azetidine ring restricts the conformational flexibility required to fit into the active sites of certain Cytochrome P450 (CYP) enzymes, thereby reducing the rate of oxidative metabolism compared to acyclic amines or larger heterocycles[1][5].
Comparative Physicochemical Data
To guide scaffold selection, the following table summarizes the general physicochemical trends of unsubstituted saturated nitrogen heterocycles, illustrating why azetidine derivatives are increasingly favored for escaping "flatland"[4][6].
| Property | Azetidine | Pyrrolidine | Piperidine | Impact on Drug Design |
| Ring Size | 4-membered | 5-membered | 6-membered | Smaller size reduces steric bulk and MW. |
| Calculated LogP | ~1.3 | ~1.6 | ~1.9 | Lower LogP in azetidines improves aqueous solubility. |
| pKa (Conjugate Acid) | 11.29 | 11.31 | 11.22 | Azetidines maintain necessary basicity for target binding. |
| Ring Strain Energy | ~25.2 kcal/mol | ~5.8 kcal/mol | ~0 kcal/mol | Drives unique spatial orientation and receptor affinity. |
| Fsp3 Character | High | High | High | All promote 3D complexity; azetidines offer the most compact form. |
Strategic Applications in Drug Design
Bioisosteric Replacement
Methyl 2-(1-methylazetidin-2-yl)acetate is frequently employed as a bioisostere for acyclic dimethylamino groups or larger pyrrolidine/piperidine rings[2]. The N-methyl group provides a capping moiety that prevents unwanted hydrogen bond donation, while the acetate side chain acts as a highly directional exit vector for exploring structure-activity relationships (SAR)[5].
PROTAC Linkerology and Conjugation
Targeted protein degraders (PROTACs) require precise spatial separation between the target-binding ligand and the E3 ligase recruiter. The ester handle of Methyl 2-(1-methylazetidin-2-yl)acetate can be readily saponified and coupled to various amines, providing a rigid, sp3-rich linker segment that improves the overall solubility and cell permeability of the chimeric molecule[7].
Caption: Physicochemical optimization pathway utilizing the azetidine scaffold to improve pharmacokinetic profiles.
Experimental Protocols: Library Generation
To utilize Methyl 2-(1-methylazetidin-2-yl)acetate in hit-to-lead optimization, the methyl ester must typically be converted into an amide to generate a library of derivatives. The following self-validating system outlines a two-step protocol: saponification followed by amide coupling.
Protocol 1: Mild Saponification to 2-(1-Methylazetidin-2-yl)acetic Acid
Causality of Experimental Choice: Lithium hydroxide (LiOH) is selected over Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) because the Li+ ion acts as a mild Lewis acid, coordinating with the carbonyl oxygen to accelerate ester hydrolysis under milder conditions. This prevents potential base-catalyzed ring-opening or epimerization of the strained azetidine ring[8].
Materials:
-
Methyl 2-(1-methylazetidin-2-yl)acetate (1.0 eq)
-
LiOH·H2O (3.0 eq)
-
Solvent: THF / MeOH / H2O (3:1:1 v/v/v)
-
1M HCl (for neutralization)
Step-by-Step Procedure:
-
Dissolution: Dissolve Methyl 2-(1-methylazetidin-2-yl)acetate (1.0 mmol) in 5 mL of the THF/MeOH/H2O mixture in a round-bottom flask equipped with a magnetic stirrer.
-
Hydrolysis: Add LiOH·H2O (3.0 mmol) to the solution in one portion. Stir the reaction mixture at room temperature (20-25 °C) for 4-6 hours.
-
Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1, Ninhydrin stain) or LC-MS to confirm the complete disappearance of the starting material mass (m/z ~144 [M+H]+) and the appearance of the free acid (m/z ~130 [M+H]+).
-
Workup: Carefully adjust the pH of the mixture to ~6.5 using 1M HCl. Critical Note: Do not over-acidify, as the azetidine nitrogen is basic and will form a highly water-soluble hydrochloride salt, complicating extraction.
-
Isolation: Evaporate the organic solvents under reduced pressure. Lyophilize the remaining aqueous phase to yield the crude amino acid as a lithium salt/zwitterion mixture, which can be used directly in Protocol 2 without further purification.
Protocol 2: HATU-Mediated Amide Coupling
Causality of Experimental Choice: HATU is utilized as the coupling reagent because it is highly efficient for sterically hindered carboxylic acids and minimizes racemization/epimerization at the α-carbon. DIPEA is chosen as the base due to its steric bulk, which prevents it from acting as a competing nucleophile.
Materials:
-
Crude 2-(1-Methylazetidin-2-yl)acetic acid (1.0 eq)
-
Primary or Secondary Amine (R-NH2) (1.2 eq)
-
HATU (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Activation: Suspend the crude acid (1.0 mmol) in 4 mL of anhydrous DMF under a nitrogen atmosphere. Add DIPEA (3.0 mmol) and stir for 5 minutes.
-
Coupling Reagent Addition: Add HATU (1.5 mmol) to the mixture. Stir for 15 minutes at room temperature to allow the formation of the active OAt-ester intermediate.
-
Amine Addition: Add the desired amine (1.2 mmol) to the activated mixture. Stir at room temperature for 12 hours.
-
Validation Check: Analyze an aliquot via LC-MS to confirm the formation of the desired amide product.
-
Purification: Dilute the reaction with Ethyl Acetate (20 mL) and wash sequentially with saturated NaHCO3 (3 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
Caption: Step-by-step synthetic workflow for generating azetidine-amide libraries for HTS.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed/NIH.
- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. CLOCKSS.
- Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery. ResearchGate.
- Substituted Azetidines in Drug Discovery | Building Blocks. Life Chemicals.
- Azetidines in Drug Discovery. PharmaBlock.
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications.
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Azetidine - Wikipedia [en.wikipedia.org]
"antimicrobial activity of azetidine derivatives"
Application Note: Evaluating the Antimicrobial Activity and Mechanisms of Azetidine Derivatives
Executive Summary
Azetidine derivatives have emerged as a highly versatile and potent class of antimicrobial agents. The four-membered nitrogen-containing heterocycle possesses significant inherent ring strain, which dictates its unique chemical reactivity and enables high-affinity interactions with critical biological targets. Historically recognized as the core pharmacophore of β-lactam antibiotics (azetidin-2-ones), modern medicinal chemistry has expanded the azetidine scaffold to target multidrug-resistant (MDR) pathogens through novel mechanisms, including the inhibition of mycolic acid biosynthesis in mycobacteria and DNA gyrase inhibition via fluoroquinolone conjugation[1][2].
Structural Rationale and Mechanistic Pathways
The structural plasticity of the azetidine ring allows it to function both as a reactive suicide inhibitor and as a tightly binding competitive antagonist depending on its functionalization.
-
Mycolic Acid Biosynthesis Inhibition: Recent whole-cell phenotypic screens have identified specific azetidine derivatives (e.g., the BGAz series) that elicit potent bactericidal activity against drug-sensitive and MDR Mycobacterium tuberculosis[1]. Target deconvolution studies indicate that these compounds arrest late-stage mycolic acid biosynthesis, fatally compromising the mycobacterial cell envelope without generating detectable resistance[1].
-
Metallo-β-Lactamase Evasion: The incorporation of an azetidine thiazole moiety into carbapenems (e.g., tebipenem) has yielded oral therapeutics that maintain stability against metallo-β-lactamases (MBLs) such as IMP variants, providing a critical defense against resistant Enterobacterales[3].
Caption: Mechanism of mycobacterial growth inhibition by azetidine derivatives.
Quantitative Antimicrobial Efficacy
The following table summarizes the in vitro antimicrobial activity of key azetidine derivatives across various pathogenic strains, highlighting their broad-spectrum potential and target specificity.
| Compound / Scaffold | Target Pathogen | MIC Value | Mechanism of Action | Ref |
| BGAz-001 | Mycobacterium smegmatis | 30.5 μM | Mycolic acid biosynthesis inhibition | [1] |
| BGAz-001 | Mycobacterium bovis BCG | 64.5 μM | Mycolic acid biosynthesis inhibition | [1] |
| Tebipenem (TP) | Escherichia coli (IMP-variants) | 0.25–16 μg/mL | Cell wall synthesis inhibition (MBL stable) | [3] |
| E-4767 | Staphylococcus aureus | 0.007 μg/mL | DNA gyrase inhibition (7-azetidin quinolone) | [2] |
| E-5065 | Pseudomonas aeruginosa | 0.5 μg/mL | DNA gyrase inhibition (7-azetidin quinolone) | [2] |
Standardized Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
To accurately evaluate the antimicrobial efficacy of novel azetidine derivatives, a standardized broth microdilution assay must be employed. The following protocol is engineered as a self-validating system to ensure rigorous, reproducible data[4].
Caption: Step-by-step workflow for the Minimum Inhibitory Concentration (MIC) assay.
Step-by-Step Methodology & Causality
Step 1: Preparation of Bacterial Inoculum
-
Procedure: Isolate a single colony of the test bacterium from a fresh agar plate. Inoculate into 5 mL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) and incubate at 37°C with shaking until the culture reaches the log phase. Standardize the turbidity to a 0.5 McFarland standard[4].
-
Causality: CAMHB is strictly required because standardized physiological concentrations of Ca²⁺ and Mg²⁺ are necessary to maintain the structural integrity of the bacterial outer membrane. Without this, membrane permeability fluctuates, artificially altering the apparent efficacy of the drug. The 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL) standardizes the starting bacterial population, preventing the "inoculum effect" where artificially high bacterial loads overwhelm the azetidine derivative, ensuring reproducibility across biological replicates.
Step 2: Compound Dilution and Plate Setup
-
Procedure: Prepare a stock solution of the azetidine derivative in DMSO. Perform a serial two-fold dilution of the compound in CAMHB across a 96-well microtiter plate to achieve the desired concentration range[4].
-
Causality: Two-fold serial dilutions provide a logarithmic concentration gradient, which is standard pharmacopeial practice for capturing the precise threshold of inhibition. While DMSO is necessary to solubilize lipophilic azetidine scaffolds, its final concentration in the assay must be kept strictly below 1% (v/v) to prevent solvent-induced cytotoxicity, which would yield false-positive antimicrobial readings.
Step 3: Inoculation and Internal Controls
-
Procedure: Add 50 µL of the diluted bacterial inoculum (final concentration ~5 × 10⁵ CFU/mL) to each well containing 50 µL of the serially diluted compound. Crucially, include a Growth Control (broth + bacteria, no compound) and a Sterility Control (broth only, no bacteria) on every plate[4].
-
Causality: This step establishes the assay as a self-validating system. The Growth Control confirms that the bacterial isolate is viable and the CAMHB supports robust proliferation (preventing false negatives for drug efficacy). The Sterility Control verifies that the media and handling procedures are free of contamination (preventing false positives for growth). If either control fails, the entire assay is invalidated.
Step 4: Incubation and MIC Determination
-
Procedure: Incubate the microtiter plates at 37°C for 18–24 hours. Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity). The MIC is recorded as the lowest concentration of the azetidine compound at which there is no visible growth[4].
-
Causality: The 18–24 hour incubation window ensures that the bacteria have sufficient time to reach the stationary phase in the absence of inhibition. This makes the contrast between inhibited (clear) and uninhibited (turbid) wells stark and unambiguous, allowing for precise MIC determination.
References
-
Title: Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL: [Link]
-
Title: Antimicrobial potential of various substituted azetidine derivatives: a mini review Source: medcraveonline.com URL: [Link]
-
Title: The interaction of the azetidine thiazole side chain with the active site loop (ASL) 3 drives the evolution of IMP metallo-β-lactamase against tebipenem - PMC Source: nih.gov URL: [Link]
-
Title: Antibacterial Activities and Pharmacokinetics of E-4767 and E-5065, Two New 8-Chlorofluoroquinolones with a 7-Azetidin Ring Substituent - PMC Source: nih.gov URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antibacterial Activities and Pharmacokinetics of E-4767 and E-5065, Two New 8-Chlorofluoroquinolones with a 7-Azetidin Ring Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The interaction of the azetidine thiazole side chain with the active site loop (ASL) 3 drives the evolution of IMP metallo-β-lactamase against tebipenem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Methyl 2-(1-methylazetidin-2-yl)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(1-methylazetidin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of synthesizing this valuable, yet challenging, azetidine-containing building block. The inherent ring strain of the four-membered azetidine core presents unique stability and reactivity challenges.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing and handling azetidine derivatives like this one?
A1: The principal challenge stems from the inherent ring strain of the azetidine ring, which is approximately 25.4 kcal/mol.[1] This strain makes the ring susceptible to nucleophilic ring-opening, particularly under acidic or Lewis acidic conditions.[1][2] The nitrogen atom can be protonated or coordinated to a Lewis acid, which activates the ring carbons toward nucleophilic attack, leading to cleavage and formation of acyclic byproducts.[3][4] Careful control of pH, temperature, and choice of reagents is paramount to maintaining the integrity of the four-membered ring throughout the synthetic sequence.
Q2: I'm seeing a complex mixture of products in my final reaction. What are the likely culprits?
A2: A complex product mixture often points to several concurrent issues. The most common are:
-
Ring-Opening: As mentioned, acidic conditions or the presence of strong nucleophiles can lead to the cleavage of the azetidine ring.[1]
-
Polymerization: During cyclization reactions to form the azetidine ring, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymers.
-
Over-alkylation: In the N-methylation step, the tertiary amine product can be further alkylated to form a quaternary ammonium salt, especially if a highly reactive methylating agent is used in excess.
-
Epimerization: The stereocenter at the C2 position is adjacent to a carbonyl group, making it potentially susceptible to epimerization under basic conditions.
Q3: How can I effectively monitor the progress of my N-methylation reaction?
A3: Thin Layer Chromatography (TLC) is a primary tool, but care must be taken. The starting material (secondary amine) and the product (tertiary amine) may have very similar Rf values. Using a developing system with a small amount of a basic modifier (e.g., 1-2% triethylamine in ethyl acetate/hexane) can help resolve the spots. Staining with ninhydrin can be useful, as it will stain the secondary amine precursor but not the tertiary amine product. For more precise monitoring, LC-MS is ideal as it can distinguish the two compounds by their different masses and retention times.
Q4: What are the recommended purification strategies for the final product?
A4: The basicity of the nitrogen atom in Methyl 2-(1-methylazetidin-2-yl)acetate makes it amenable to standard silica gel flash column chromatography. However, tailing can be an issue. To mitigate this, it is often beneficial to pre-treat the silica gel with triethylamine or to include a small percentage of triethylamine (0.5-2%) in the eluent system. Alternatively, purification can be performed after converting the product to its hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization.[5] The free base can then be regenerated by treatment with a mild base.
Proposed Synthetic Strategies & Troubleshooting
The synthesis of Methyl 2-(1-methylazetidin-2-yl)acetate is not widely documented, requiring a strategy based on established transformations of similar azetidine systems. We present two logical synthetic routes and address the potential challenges within each.
Caption: Proposed synthetic routes to the target molecule.
Troubleshooting Guide for Route A: Post-Synthesis N-Methylation
This route involves first preparing the secondary amine precursor, Methyl 2-(azetidin-2-yl)acetate, followed by N-methylation.
Problem 1: Low Yield or Decomposition during Precursor Esterification
-
Question: I am attempting to esterify DL-Azetidine-2-carboxylic acid using standard methods like SOCl₂ in methanol, but I am getting very low yields and significant decomposition. What is happening?
-
Answer: The use of strong acids like thionyl chloride (SOCl₂) or concentrated H₂SO₄ can readily protonate the azetidine nitrogen. This activation, combined with the presence of a nucleophile (methanol or chloride), can promote ring-opening, which is a major decomposition pathway.[2]
Caption: Competing pathways during esterification.
Troubleshooting & Solutions:
| Solution ID | Approach | Rationale |
| A1.1 | Milder Esterification Conditions | Use methods that avoid strong acids. Fischer esterification under milder conditions or using reagents like trimethylsilyldiazomethane (TMS-diazomethane) can be effective. |
| A1.2 | Protect-Esterify-Deprotect | Protect the nitrogen first with a Boc group. The resulting N-Boc-azetidine-2-carboxylic acid is much more stable to standard esterification conditions. The Boc group can be removed later with trifluoroacetic acid (TFA) under carefully controlled, cold conditions.[1] |
Problem 2: Incomplete Reaction or Side Products During N-Methylation
-
Question: I am trying to N-methylate Methyl 2-(azetidin-2-yl)acetate using formaldehyde and formic acid (Eschweiler-Clarke reaction), but the reaction is sluggish or I'm seeing an unexpected higher molecular weight peak in my LC-MS.
-
Answer: The Eschweiler-Clarke reaction is generally a good choice for N-methylation as it avoids harsh alkylating agents. However, incomplete reaction can occur if the temperature is too low or reaction time is insufficient. The formation of a higher molecular weight species could be due to the formation of a quaternary ammonium salt if an alternative methylating agent like methyl iodide is used, or dimerization if side reactions occur.
Troubleshooting & Solutions:
| Solution ID | Approach | Rationale |
| A2.1 | Optimize Eschweiler-Clarke | Ensure an adequate excess of both formaldehyde and formic acid. Gently heat the reaction mixture (e.g., to 60-80 °C) and monitor by LC-MS until the starting material is consumed. |
| A2.2 | Alternative: Reductive Amination | An alternative is to react the secondary amine with one equivalent of formaldehyde to form the hemiaminal/iminium ion intermediate, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB). This offers excellent control and avoids harsh conditions. |
| A2.3 | Avoid Harsh Alkylating Agents | Avoid using reagents like methyl iodide or dimethyl sulfate directly on the unprotected azetidine. These are highly reactive and can lead to quaternization, creating a highly strained and reactive azetidinium ion that readily undergoes ring-opening.[2] |
Troubleshooting Guide for Route B: Reductive Cyclization
This approach builds the ring from an acyclic precursor, which can sometimes offer better control. A plausible route involves the intramolecular cyclization of a γ-amino alcohol derived from an amino acid.
Problem 3: Low Yield During Intramolecular Cyclization
-
Question: I have prepared the γ-amino alcohol precursor and am attempting to induce ring closure (e.g., via the Mitsunobu reaction or by converting the alcohol to a leaving group), but I am getting low yields of the azetidine and recovering starting material or observing elimination products.
-
Answer: The formation of a four-membered ring is entropically and enthalpically disfavored. The reaction must overcome the significant ring strain.[1] The intramolecular Sₙ2 cyclization is in direct competition with intermolecular reactions (leading to dimers/polymers) and E2 elimination if the leaving group is on a secondary carbon.[6]
Caption: Competing pathways in azetidine ring formation.
Troubleshooting & Solutions:
| Solution ID | Approach | Rationale |
| B3.1 | High Dilution Conditions | Perform the cyclization reaction under high dilution (e.g., <0.01 M). This favors the intramolecular reaction pathway over the intermolecular pathway by decreasing the probability of two molecules encountering each other. |
| B3.2 | Choice of Leaving Group | A very good leaving group (e.g., tosylate, mesylate, or triflate) is essential to facilitate the difficult ring closure. The conversion of the primary alcohol to a tosylate or mesylate followed by treatment with a non-nucleophilic base is a common strategy. |
| B3.3 | Use of a Non-Nucleophilic Base | When closing the ring via Sₙ2 displacement of a leaving group, use a hindered, non-nucleophilic base like potassium tert-butoxide or sodium hydride to deprotonate the amine without competing as a nucleophile. |
Detailed Experimental Protocols
The following are generalized protocols based on established literature procedures for analogous transformations. These must be optimized for the specific substrate.
Protocol 1: N-Methylation via Eschweiler-Clarke Reaction (Route A)
-
Preparation: To a solution of Methyl 2-(azetidin-2-yl)acetate (1.0 eq.) in methanol, add formaldehyde (37% in H₂O, 2.5 eq.).
-
Reaction: Add formic acid (2.5 eq.) dropwise to the mixture at 0 °C.
-
Heating: After the addition is complete, slowly warm the reaction mixture to 60-80 °C and maintain for 2-6 hours, monitoring by LC-MS.
-
Workup: Cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes, often with 1% triethylamine added to the solvent system).
Protocol 2: Azetidine Ring Closure via Tosylation (Route B)
-
Tosylation: Dissolve the precursor γ-amino alcohol (1.0 eq.) in dichloromethane at 0 °C. Add triethylamine (1.5 eq.) followed by p-toluenesulfonyl chloride (1.1 eq.) portion-wise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC/LC-MS).
-
Workup 1: Quench the reaction with water and extract the product with dichloromethane. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude N,O-ditosylated intermediate.
-
Cyclization: Dissolve the crude intermediate in a suitable solvent like THF under high dilution conditions (<0.01 M). Add a strong, non-nucleophilic base such as sodium hydride (1.2 eq.) at 0 °C.
-
Heating: Allow the reaction to warm to room temperature or gently heat to reflux to drive the cyclization to completion.
-
Workup 2: Carefully quench the reaction by adding water. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting N-tosylazetidine derivative by flash column chromatography. The tosyl group can be removed under reductive conditions if the free amine is desired.
References
-
ACS Publications. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions | The Journal of Organic Chemistry. Available from: [Link]
-
Beilstein Journals. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Available from: [Link]
-
J Org Chem. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. Available from: [Link]
-
MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link]
-
LOCKSS. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Available from: [Link]
-
PMC. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Available from: [Link]
- Google Patents. Purification process for methyl acetate - European Patent Office - EP 0487285 A2.
-
ResearchGate. Molecular basis for azetidine-2-carboxylic acid biosynthesis. Available from: [Link]
-
AIR Unimi. Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors. Available from: [Link]
-
Semantic Scholar. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with. Available from: [Link]
-
RSC Publishing. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances. Available from: [Link]
-
MDPI. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Available from: [Link]
-
ACTA POLONIAE PHARMACEUTICA. 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANCER EVALUATION AND QSAR STUDIES. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones. Available from: [Link]
-
ACS Publications. Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes | The Journal of Organic Chemistry. Available from: [Link]
-
NIH. Methyl azetidine-2-carboxylate | C5H9NO2 | CID 13246222 - PubChem. Available from: [Link]
-
PMC. A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Available from: [Link]
-
The Journal of Organic Chemistry. Two Scalable Syntheses of (S)-2-Methylazetidine. Available from: [Link]
-
IIT Kanpur. A convenient synthetic route to enantiopure N-tosylazetidines from a-amino acids. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Azetidine Synthesis
Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable troubleshooting strategies for the synthesis of these valuable, yet challenging, four-membered nitrogen heterocycles. The inherent ring strain of the azetidine core makes its synthesis non-trivial, often leading to issues with yield, selectivity, and competing side reactions.[1][2] This document provides field-proven insights and detailed protocols to help you navigate and optimize your synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered by researchers working on azetidine synthesis.
Q1: What are the most common and effective methods for synthesizing the azetidine ring?
A1: Several core strategies are employed, each with its own advantages and challenges. The most prevalent methods include:
-
Intramolecular Cyclization : This is a widely used method involving the cyclization of a linear precursor, such as a γ-amino alcohol or a γ-haloamine, to form the azetidine ring.[3] The success of this method hinges on favoring the intramolecular reaction over competing intermolecular pathways.[3]
-
[2+2] Cycloadditions : These reactions are powerful for constructing the four-membered ring in a single step. Key examples are the Staudinger reaction (ketene + imine) to form β-lactams (azetidin-2-ones), which are versatile precursors, and the aza Paternò-Büchi reaction (imine + alkene), a photochemical approach.[1][3][4][5]
-
Aza-Michael Addition : The conjugate addition of an amine to an α,β-unsaturated carbonyl compound is a robust method for creating C-N bonds and can be a key step in building functionalized azetidines.[6][7]
-
Ring Expansion and Rearrangement : In certain cases, azetidines can be formed by expanding smaller rings like aziridines or through rearrangements of larger heterocyclic systems.[3][8]
Q2: Why is the synthesis of azetidines often so difficult?
A2: The primary challenge in azetidine synthesis is overcoming the significant ring strain of the four-membered ring, which is approximately 25 kcal/mol.[9] This high strain energy makes the ring closure step energetically unfavorable compared to the formation of more stable five- or six-membered rings (e.g., pyrrolidines or piperidines). Consequently, reactions are often plagued by low yields, slow reaction rates, and a propensity for side reactions, such as polymerization, elimination, or the formation of more stable byproducts.[3][8][10]
Q3: What are the most critical reaction parameters to control for a successful azetidine synthesis?
A3: Success is highly dependent on meticulous control of the reaction environment. Key parameters include:
-
Concentration : For intramolecular cyclizations, high dilution conditions are often mandatory to suppress competing intermolecular side reactions.[3]
-
Temperature : Temperature control is crucial for selectivity. Lower temperatures often enhance kinetic control, which can lead to higher diastereoselectivity by preventing equilibration to the thermodynamic product.[3]
-
Solvent : The polarity of the solvent can dramatically influence reaction rates and selectivity. For instance, in Staudinger reactions, solvent choice can affect the diastereomeric ratio of the resulting β-lactam.[3]
-
Catalyst/Base/Leaving Group : The choice of catalyst (e.g., Lewis acids), the strength of the base used for deprotonation, and the nature of the leaving group in cyclization precursors are all critical for directing the reaction toward the desired azetidine product.[3][11]
Q4: How do I choose an appropriate nitrogen-protecting group?
A4: The choice of protecting group is critical. It must be stable to the reaction conditions required for ring formation but readily cleavable afterward. Furthermore, the protecting group can influence the reactivity and selectivity of the synthesis.
-
Sulfonyl groups (e.g., Tosyl, Nosyl) are robust and electron-withdrawing, which can facilitate certain cyclization reactions. However, their removal often requires harsh conditions.[9]
-
Carbamates (e.g., Boc, Cbz) are widely used. The Boc group is particularly common as it can be removed under acidic conditions.[7] Interestingly, the thiocarbonyl analogue of Boc, Botc (tert-butoxythiocarbonyl), has been shown to facilitate α-lithiation of the azetidine ring where the standard Boc group does not.[12]
-
Benzyl groups can be removed via hydrogenolysis, a relatively mild method.[13]
-
Specialized groups like tert-butanesulfinamides can be used to induce chirality and provide access to enantioenriched C2-substituted azetidines.[14][15]
Part 2: Troubleshooting Guide: Low Yield & Selectivity Issues
This section provides a structured approach to diagnosing and solving common problems encountered during azetidine synthesis.
Issue 1: Low or No Product Formation
Q: My reaction is sluggish or fails to proceed to completion. What are the common causes and solutions?
A: This issue often points to problems with activation energy, reagent stability, or catalyst efficiency.
-
Possible Cause 1: Insufficient Activation. The formation of the strained four-membered ring has a high activation barrier.
-
Solution: Increase the reaction temperature. However, be cautious as this may negatively impact selectivity.[3] For intramolecular cyclizations of amino alcohols, ensure the hydroxyl group is converted to a better leaving group (e.g., tosylate, mesylate, or halide). In reactions involving epoxides, a Lewis acid catalyst like Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) can be used to activate the epoxide ring towards nucleophilic attack.[11]
-
-
Possible Cause 2: Starting Material or Product Decomposition. The strained azetidine ring can be unstable under harsh reaction conditions.[3] Similarly, some starting materials, like imines or ketenes, can be prone to hydrolysis or polymerization.[3]
-
Solution: Ensure all reagents and solvents are scrupulously dry.[3] Run reactions under an inert atmosphere (e.g., nitrogen or argon). If imine instability is suspected, consider using freshly prepared imine for the reaction.[3] For sensitive products, consider milder workup and purification conditions.
-
-
Possible Cause 3: Catalyst Deactivation or Poisoning. In catalytic reactions, the catalyst may be poisoned by impurities or quenched by highly basic amine nucleophiles.[11]
-
Solution: Use purified reagents and anhydrous solvents. In cases of amine-catalyzed reactions, ensure the amine's basicity is compatible with the catalyst system. Lanthanoid triflates are known to be effective Lewis acid catalysts for epoxide aminolysis because they are not easily quenched by the basicity of amines.[11]
-
General Troubleshooting Workflow for Low Yield
Caption: General troubleshooting workflow for low-yield issues.
Issue 2: Poor Stereoselectivity or Regioselectivity
Q: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?
A: Diastereoselectivity is a common challenge and is highly sensitive to reaction conditions. It is typically governed by kinetic versus thermodynamic control.
-
Possible Cause 1: High Reaction Temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of multiple stereoisomers or allow for the equilibration of the kinetic product to a more stable thermodynamic mixture, reducing selectivity.[3]
-
Solution: Lower the reaction temperature. Running the reaction at 0 °C, -20 °C, or even -78 °C often enhances kinetic control and favors the formation of a single diastereomer.[3]
-
-
Possible Cause 2: Suboptimal Solvent Choice. Solvent polarity can influence the transition state geometry of the cyclization or addition step, thereby affecting which diastereomer is formed preferentially.[3]
-
Solution: Screen a range of solvents with varying polarities. For Staudinger reactions, non-polar solvents like benzene or toluene may favor one isomer, while more polar solvents like acetonitrile could favor another.[3] The effect is highly substrate-dependent and requires empirical testing.
-
-
Possible Cause 3: Inappropriate Reagent Addition Order. In multi-component reactions like the Staudinger synthesis, the order of addition can impact the concentration of reactive intermediates and influence selectivity.[3]
-
Solution: Experiment with different addition orders. For example, adding the base (e.g., triethylamine) slowly to a solution of the imine and acyl chloride may yield different selectivity compared to other addition sequences.[3]
-
-
Possible Cause 4: Lack of Stereodirecting Element. The inherent structure of the substrate plays a crucial role. Without a strong directing group, selectivity can be poor.
-
Solution: Consider adding a Lewis acid catalyst (e.g., TiCl₄, ZnCl₂, Sc(OTf)₃). These can coordinate to the reactants, creating a more rigid transition state and thereby enhancing diastereoselectivity.[3]
-
Table 1: Influence of Reaction Parameters on Diastereoselectivity
| Parameter | Condition | General Effect on Diastereoselectivity | Rationale |
| Temperature | Lower (-78 °C to 0 °C) | Often Improves selectivity | Favors the kinetically controlled product by preventing equilibration.[3] |
| Higher (RT to Reflux) | Often Decreases selectivity | Allows for product equilibration, leading to a thermodynamic mixture.[3] | |
| Solvent Polarity | Non-polar (e.g., Toluene, Hexane) | Can favor one isomer (often cis in Staudinger) | Influences transition state energies and intermediate stability.[3] |
| Polar (e.g., Acetonitrile, DCM) | Can favor the other isomer (often trans) | Effect is highly substrate-dependent and must be tested empirically.[3] | |
| Lewis Acid | Addition of TiCl₄, Sc(OTf)₃, etc. | Generally Improves selectivity | Creates a more organized, rigid transition state, directing the approach of reactants.[3] |
Q: My intramolecular cyclization is yielding a five-membered pyrrolidine byproduct instead of the desired four-membered azetidine. How can I control this regioselectivity?
A: This is a classic problem of competing ring-closure pathways, specifically a 4-exo-tet (for azetidine) versus a 5-endo-tet (for pyrrolidine) cyclization.[8]
-
Possible Cause: Unfavorable Reaction Conditions. While the 4-exo-tet pathway is generally favored by Baldwin's rules, the 5-endo-tet pathway can become competitive under certain conditions, especially with flexible substrates.[8]
-
Solution 1: Use a Specific Lewis Acid Catalyst. The choice of catalyst is paramount. It has been demonstrated that La(OTf)₃ is an excellent catalyst for promoting the desired 4-exo-tet cyclization of cis-3,4-epoxy amines to yield azetidines, while minimizing the formation of the pyrrolidine byproduct.[8][11]
-
Solution 2: Optimize the Solvent. Solvent choice can influence the conformational preferences of the acyclic precursor, thereby affecting which nucleophilic attack is more favorable. Screen various solvents to find conditions that maximize the yield of the azetidine.[8]
-
Solution 3: Modify the Substrate. The steric and electronic properties of the substrate can direct the cyclization. Introducing bulky groups may disfavor the formation of one of the transition states.
-
Competing Cyclization Pathways
Caption: Competing pathways in the cyclization of cis-3,4-epoxy amines.[8][11]
Part 3: Selected Experimental Protocols
These protocols are provided as a starting point and should be optimized for your specific substrate.
Protocol 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine[9][12]
This protocol is designed to favor the formation of a 3-hydroxyazetidine derivative by minimizing the competing 5-endo-tet cyclization.
Materials:
-
cis-3,4-Epoxy amine substrate (1.0 eq)
-
Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (10 mol%)
-
Anhydrous acetonitrile (ACN)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the cis-3,4-epoxy amine substrate in anhydrous acetonitrile, add La(OTf)₃ (10 mol%).
-
Stir the reaction mixture at room temperature (or gentle heating if necessary) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 3-hydroxyazetidine.
Protocol 2: Base-Catalyzed Aza-Michael Addition for 3-Substituted Azetidines[8][17]
This method provides a general route to functionalized 3-substituted azetidines.
Materials:
-
Methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 eq)
-
N-nucleophile (e.g., pyrazole, imidazole, morpholine) (1.0-1.2 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq)
-
Anhydrous acetonitrile (ACN)
Procedure:
-
To a solution of methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 eq) in anhydrous acetonitrile, add the desired N-nucleophile (1.0-1.2 eq).
-
Add DBU (1.0 eq) to the reaction mixture.
-
Stir the reaction mixture at 65 °C. The reaction time can vary from a few hours to overnight depending on the nucleophile (e.g., aliphatic amines are often faster than heteroaromatic amines).[6]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3-substituted azetidine derivative.
Part 4: Purification Troubleshooting
Q: My azetidine product is highly polar. It streaks badly on a silica gel column or remains at the baseline. How can I purify it?
A: Polar amines, including many azetidines, are notoriously difficult to purify using standard normal-phase chromatography due to strong interactions with the acidic silica surface.
Purification Troubleshooting Workflow
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability & Degradation of Methyl 2-(1-methylazetidin-2-yl)acetate
Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals working with Methyl 2-(1-methylazetidin-2-yl)acetate .
Handling strained nitrogen heterocycles requires a precise understanding of their physical chemistry. This molecule features three distinct structural liabilities: a highly strained 4-membered azetidine ring, a tertiary N-methyl amine, and a labile methyl ester. Below, we dissect the causality behind its degradation pathways and provide field-validated troubleshooting protocols to ensure the integrity of your experimental workflows.
I. Mechanistic Overview of Degradation Pathways
The stability of Methyl 2-(1-methylazetidin-2-yl)acetate is entirely dependent on the protonation state of the azetidine nitrogen and the nucleophilicity of its environment. The diagram below maps the three primary degradation cascades you must control during synthesis, extraction, and storage.
Degradation pathways of Methyl 2-(1-methylazetidin-2-yl)acetate under environmental stress.
II. Quantitative Stability Profile
To optimize your experimental conditions, reference the quantitative stability matrix below. This data synthesizes the kinetic impact of various environmental triggers on the molecule.
| Degradation Pathway | Trigger Conditions | Primary Degradant | Kinetic Impact | Mitigation Strategy |
| Acidic Ring-Opening | pH < 4.0, Protic solvents | Acyclic amino esters | Fast ( T1/2 < 2h at pH 2) | Maintain pH > 6.0; avoid strong nucleophiles. |
| Ester Saponification | pH > 10.0, Aqueous | Azetidine-2-acetic acid | Moderate ( T1/2 ~ 4h at pH 12) | Control workup pH (7.5-8.5); use cold extraction. |
| Oxidative Demethylation | O2 , Light, Trace metals | Demethylated azetidine | Slow (Days/Weeks) | Store under Argon/ N2 at -20°C in amber vials. |
III. Troubleshooting Guides & FAQs
Q: Why does my compound degrade rapidly in 0.1% TFA during LC-MS analysis? A: The degradation is driven by the inherent ring strain of the azetidine heterocycle, which is approximately 25.4 kcal/mol[1]. In highly acidic mobile phases like 0.1% TFA (pH ~2), the tertiary amine is fully protonated, forming an azetidinium ion. This activation turns the ring nitrogen into an excellent leaving group. Nucleophiles present in the mobile phase (such as water or methanol) readily attack the C2 or C4 positions to relieve the massive ring strain, resulting in rapid, irreversible ring-opening to acyclic amino esters[2].
Q: During basic extraction (pH 12), my assay yield drops significantly. Is the azetidine ring opening? A: No, the azetidine ring is generally stable under basic conditions because the nitrogen remains unprotonated, which prevents the formation of the reactive azetidinium intermediate[3]. The loss of yield is instead caused by base-catalyzed saponification of the methyl ester. Hydroxide ions attack the ester carbonyl, cleaving it to form 2-(1-methylazetidin-2-yl)acetic acid[3]. This carboxylate salt is highly water-soluble and will remain in the aqueous phase rather than partitioning into your organic extraction solvent.
Q: I observe a mass shift of -14 Da (loss of CH2 ) in my stored samples over time. What is happening? A: This indicates oxidative N-demethylation. Tertiary amines, including the 1-methylazetidine moiety, are susceptible to oxidative degradation when exposed to oxygen, light, or trace transition metals over prolonged periods[4]. The reaction typically proceeds via an N-oxide intermediate or direct radical cleavage, yielding formaldehyde and the secondary amine (azetidin-2-yl acetate).
IV. Validated Experimental Protocols
To prevent the artifacts discussed above, utilize this self-validating protocol for the extraction and analytical profiling of Methyl 2-(1-methylazetidin-2-yl)acetate. Every step is designed to neutralize specific degradation causality.
Protocol: pH-Controlled Extraction and LC-MS Profiling
Objective: Isolate and analyze the intact azetidine ester without inducing strain-release ring-opening or ester hydrolysis.
Step 1: Quenching & pH Adjustment
-
Dilute your crude reaction mixture with cold ( 4∘C ) 0.1 M Sodium Phosphate buffer.
-
Carefully adjust the aqueous phase to pH 8.0 - 8.5 using 1 M NaHCO3 . Causality Check: This specific pH window is critical. It is high enough to ensure the azetidine nitrogen remains deprotonated (preventing azetidinium formation and ring-opening) but low enough to kinetically stall base-catalyzed ester saponification.
Step 2: Organic Extraction
-
Extract the aqueous layer 3x with Methyl tert-butyl ether (MTBE). Causality Check: MTBE is less protic than ethyl acetate and separates rapidly from water, minimizing the time the labile ester spends at the aqueous interface.
-
Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure at a temperature strictly below 30∘C .
Step 3: LC-MS Analysis (Alkaline Method)
-
Stationary Phase: Use a C18 column explicitly rated for high-pH stability (e.g., Waters XBridge).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 8.0).
-
Mobile Phase B: Acetonitrile. Causality Check: Replacing standard 0.1% Formic Acid with an alkaline bicarbonate buffer prevents on-column protonation. This ensures the intact mass ( [M+H]+ m/z 144.1) is accurately detected without generating false acyclic degradant peaks during the chromatographic run.
V. References
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway Source: ResearchGate URL:[Link]
-
Analysis of Monoethanolamine and Its Oxidative Degradation Products Source: Industrial & Engineering Chemistry Research (ACS) URL:[Link]
-
Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes Source: Nature (PMC - NIH) URL:[Link]
Sources
Technical Support Center: N-Methylation of Azetidines
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the N-methylation of azetidines. The azetidine scaffold is highly valued in medicinal chemistry for improving pharmacokinetic properties and blood-brain barrier penetration[1]. However, its inherent 4-membered ring strain and the high basicity of the secondary nitrogen make standard alkylation protocols notoriously low-yielding[1][2].
This guide is designed to move beyond basic recipes. Here, we diagnose the root chemical causes of reaction failures and provide self-validating, step-by-step methodologies to ensure high-yield N-methylation.
Expert Diagnostics: The Chemistry of Azetidine Failures
Before troubleshooting, it is critical to understand the physical chemistry of your substrate. Azetidines adopt a puckered conformation to alleviate angle strain, but the ring remains highly strained (~26 kcal/mol)[1]. This strain dictates two primary failure modes during N-methylation:
-
Over-Alkylation: The secondary amine of azetidine is highly nucleophilic. When exposed to direct alkylating agents like methyl iodide (MeI) or methyl triflate, the reaction rarely stops at the tertiary amine. The resulting N-methylazetidine is even more nucleophilic, leading to rapid quaternization (quaternary ammonium salt formation)[2].
-
Acid-Catalyzed Ring Opening: Traditional methylation techniques, such as the classic Eschweiler-Clarke reaction, utilize excess refluxing formic acid. Under these harsh thermal and acidic conditions, the protonated azetidine undergoes nucleophilic attack (often by water or formate), resulting in C–N bond cleavage and irreversible ring opening[1][2].
To achieve high yields, we must bypass these pathways by utilizing reductive amination , which operates under mild conditions and avoids direct SN2 alkylation entirely[3][4].
Troubleshooting & FAQs
Q: I am using Methyl Iodide (MeI) and Potassium Carbonate (K₂CO₃), but my yields are below 30%. Why am I getting a complex mixture? A: You are observing over-methylation. Because azetidine is highly basic, it rapidly forms the tertiary amine, which then outcompetes the starting material for the remaining MeI, forming a quaternary ammonium salt[2]. Solution: Abandon direct alkylation. Switch to a reductive amination protocol using formaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃)[4].
Q: My azetidine ring is opening during the Eschweiler-Clarke reaction. How do I prevent this? A: The classic Eschweiler-Clarke reaction (excess HCOOH, 100°C) is too harsh for strained 4-membered rings. The combination of heat and strong acid protonates the nitrogen, activating the strained ring for nucleophilic cleavage[1]. Solution: If you must use formic acid as your hydride source, utilize a Modified Eschweiler-Clarke protocol. By restricting formic acid to near-stoichiometric amounts (1.1 eq) and running the reaction in an inert solvent like toluene at 80°C, you prevent the acidic environment that causes ring-opening[5].
Q: I am working with a sterically hindered 2-substituted azetidine. Reductive amination with NaBH(OAc)₃ is stalling. How can I drive it to completion? A: Steric hindrance at the C2 position impedes the formation of the bulky hemiaminal intermediate and the subsequent iminium ion. Furthermore, NaBH(OAc)₃ is a bulky reducing agent. Solution: First, force the iminium ion formation by pre-stirring the azetidine with formaldehyde and a dehydrating agent (e.g., anhydrous MgSO₄ or 4Å molecular sieves) for 2 hours before adding the reductant. Second, switch to a smaller reducing agent like Sodium Cyanoborohydride (NaBH₃CN) in methanol[6], or Zinc Borohydride, which coordinates directly to the nitrogen to deliver the hydride[7].
Strategic Decision Workflows
Caption: Decision matrix for selecting the optimal N-methylation strategy for azetidines.
Caption: Mechanistic pathway of azetidine reductive amination via iminium ion formation.
Quantitative Yield Comparison
The following table summarizes expected outcomes based on the chosen methodology. Data reflects typical yields for unsubstituted or lightly substituted azetidine scaffolds.
| Methylation Strategy | Reagents | Temperature | Typical Yield | Major Byproduct / Failure Mode |
| Direct Alkylation | MeI, Base (K₂CO₃) | 25°C | 10 - 30% | Quaternary ammonium salt (over-alkylation) |
| Classic Eschweiler-Clarke | CH₂O, HCOOH (Excess) | 100°C | 30 - 50% | Ring-opened aliphatic amines |
| Modified Eschweiler-Clarke | Paraformaldehyde, HCOOH (1.1 eq) | 80°C | 70 - 85% | Formamide intermediates (if incomplete) |
| Mild Reductive Amination | CH₂O, NaBH(OAc)₃ | 0 - 25°C | 85 - 95% | Trace unreacted secondary amine |
Validated Methodologies
Protocol A: Mild Reductive Amination (The Gold Standard)
This protocol relies on the selective reduction of the iminium ion over the aldehyde. It is a self-validating system: the bulky NaBH(OAc)₃ will not reduce the formaldehyde directly at a competitive rate, ensuring the hydride is reserved for the iminium intermediate[4].
Step-by-Step Procedure:
-
Preparation: Dissolve the azetidine substrate (1.0 eq) in dry Methanol (MeOH) or Dichloromethane (DCM) to a concentration of 0.2 M. Causality Note: MeOH is often preferred as its protic nature hydrogen-bonds with the hemiaminal leaving group, accelerating iminium formation[4].
-
Hemiaminal Formation: Add aqueous formaldehyde (37% w/w, 1.2 eq). Stir the mixture for 30–45 minutes at room temperature.
-
Reduction: Cool the reaction to 0°C. Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Causality Note: Portion-wise addition prevents thermal spikes that could favor side reactions or volatilize the formaldehyde.
-
Catalysis (If using DCM): Add glacial acetic acid (1.0 eq) to catalyze the dehydration of the hemiaminal to the iminium ion. (Skip this step if using MeOH).
-
Maturation: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor completion via TLC (stain with Ninhydrin to ensure the disappearance of the secondary amine).
-
Workup: Quench carefully with saturated aqueous NaHCO₃ (until gas evolution ceases). Extract 3x with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-methylazetidine.
Protocol B: Modified Low-Acid Eschweiler-Clarke (For Scalable/Hindered Substrates)
When working at a process scale where borohydride reagents are cost-prohibitive, or with specific sterically hindered substrates, a modified Eschweiler-Clarke reaction can be utilized by strictly controlling the acid stoichiometry[5].
Step-by-Step Procedure:
-
Preparation: Dissolve the azetidine (1.0 eq) in an inert, non-aqueous solvent such as Toluene (0.5 M).
-
Reagent Addition: Add paraformaldehyde (1.1 eq) and formic acid (>85% purity, 1.1 eq). Causality Note: Restricting the formic acid to a slight stoichiometric excess prevents the highly acidic environment that drives azetidine ring-opening[5].
-
Heating: Attach a reflux condenser and heat the mixture to 80°C for 4–6 hours. Track the evolution of CO₂ gas (a byproduct of the hydride transfer from formic acid).
-
Workup: Once gas evolution ceases, cool the reaction to room temperature. Basify the aqueous layer to pH 10 using 1M NaOH. Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.
References
-
A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]
-
Crystallization-Based Synthetic Route to Antimalarial Agent BRD5018: Diazocene Ring Formation via a Staudinger-aza-Wittig Reaction on an Azetidine-Ribose Template. Organic Process Research & Development - ACS Publications. URL:[Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. National Institutes of Health (PMC). URL:[Link]
-
Safe and Efficient Reductive Methylation of Primary and Secondary Amines Using N-Methylpyrrolidine Zinc Borohydride. OA Monitor Ireland. URL:[Link]
- Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent (EP0429996A2). Google Patents.
Sources
- 1. Azetidine, N-methyl- (4923-79-9) for sale [vulcanchem.com]
- 2. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01902H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP0429996A2 - Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent - Google Patents [patents.google.com]
- 6. evitachem.com [evitachem.com]
- 7. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
Azetidine Stability Technical Support Center: Preventing Undesired Ring-Opening
Welcome to the Technical Support Center for azetidine chemistry. Designed for researchers, synthetic chemists, and drug development professionals, this guide provides authoritative troubleshooting strategies to prevent the undesired ring-opening of the azetidine core during complex chemical transformations.
As a highly strained four-membered heterocycle, azetidine presents unique synthetic challenges. This resource bridges theoretical mechanistic understanding with field-proven experimental protocols to ensure your workflows remain robust and self-validating.
Core Principles: The Causality of Azetidine Instability
To prevent azetidine ring-opening, one must first understand the thermodynamic and kinetic forces driving it. The azetidine ring possesses an inherent ring strain energy of approximately 25.2 to 25.4 kcal/mol[1]. Despite this high strain (which is comparable to aziridines at 26.7 kcal/mol), the basicity of the azetidine nitrogen (pKa ~11.29) closely mirrors that of an unstrained pyrrolidine.
This combination of high ring strain and high basicity is the root cause of its instability. When the nitrogen atom is coordinated by a Lewis acid or protonated by a Brønsted acid, it transforms into an activated azetidinium intermediate. This drastically increases the electrophilicity of the adjacent carbon atoms, lowering the activation energy required for nucleophiles to attack and cleave the ring via an SN2 mechanism[1][2].
Mechanistic pathways of azetidine ring-opening vs. protection strategies.
Frequently Asked Questions (FAQs)
Q1: Why does my azetidine ring open during standard N-acylation with acyl chlorides? A1: Acyl chlorides can act as weak Lewis acids[1]. During the reaction, they can coordinate with the basic azetidine nitrogen, activating the ring. If the reaction is run at room temperature, the thermal energy is sufficient to overcome the activation barrier, allowing the displaced chloride ion (or another nucleophile) to attack the adjacent carbon and open the ring. Solution: Run these reactions at strictly controlled low temperatures (0 °C to -78 °C) and limit reaction times[1].
Q2: Which N-protecting group is best for maintaining azetidine stability across a multi-step synthesis? A2: While the Boc (tert-Butoxycarbonyl) group is popular, its removal requires strong acids (like TFA or HCl), which protonate the nitrogen and frequently trigger ring-opening[1]. The Cbz (Carboxybenzyl) group is vastly superior for azetidines because it can be orthogonally deprotected via hydrogenolysis (H₂, Pd/C) under neutral conditions, completely bypassing the acid-catalyzed decomposition pathway[1].
Q3: Is it possible to perform palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki) on azetidines? A3: Yes, but temperature and base selection are critical. Elevated temperatures provide the energy needed for thermal decomposition of the strained ring[1]. You must optimize the catalytic cycle to run at the lowest possible temperature (ideally room temperature, or strictly capped at 80-110 °C) by using highly active, bulky ligands (like Xantphos or SPhos) that facilitate rapid oxidative addition and reductive elimination before side reactions can occur[1].
Q4: I am synthesizing an N-substituted azetidine with a pendant amide. Why is it degrading on the benchtop? A4: You are likely observing an acid-mediated intramolecular ring-opening decomposition. Pendant amide groups can act as internal nucleophiles. If the geometry permits a 5- or 6-membered transition state, the amide oxygen will attack the azetidine ring, especially if the local pH drops and protonates the azetidine nitrogen[3].
Quantitative Data & Troubleshooting Matrices
To make informed decisions regarding reaction conditions, consult the following empirical data summarizing protecting group viability and pH-dependent stability.
Table 1: Protecting Group Selection & Causality Matrix
| Protecting Group | Stability to Acids | Stability to Nucleophiles | Ring-Opening Risk | Causality / Rationale |
| Boc | Low | High | High (during deprotection) | Deprotection requires TFA/HCl. The resulting protonation of the azetidine N directly triggers SN2 ring cleavage[1]. |
| Cbz | High | High | Low | Orthogonal deprotection via H₂/Pd-C avoids acidic environments entirely, preserving the strained ring[1]. |
| Sulfonyl (Ts/Ns) | High | Moderate | Moderate | The strong electron-withdrawing nature stabilizes the N, but can over-activate adjacent carbons to strong external nucleophiles[1][2]. |
Table 2: pH-Dependent Half-Life of N-Aryl Azetidines
Data demonstrates the intramolecular decomposition of specific aryl-azetidines with pendant amides[3].
| pH Level | Half-Life (T₁/₂) | Stability Status | Mechanistic Cause |
| 1.8 | 0.5 hours | Highly Unstable | Rapid protonation of azetidine N maximizes electrophilicity, driving immediate intramolecular attack by the pendant amide[3]. |
| 2.7 | 1.2 hours | Unstable | Partial protonation lowers the activation barrier, leading to steady degradation[3]. |
| 7.0 | Indefinite | Stable | The neutral nitrogen remains un-activated; inherent ring strain alone is insufficient for cleavage at room temperature[3]. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems . They incorporate specific checkpoints to ensure the structural integrity of the azetidine is maintained throughout the workflow.
Step-by-step workflow for the safe functionalization of azetidines.
Protocol A: Low-Temperature N-Acylation of Azetidines
Objective: Form an amide bond at the azetidine nitrogen without inducing Lewis acid-mediated ring-opening[1].
-
Preparation: Dissolve the azetidine (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Causality: Non-nucleophilic solvents prevent solvent-driven ring cleavage.
-
Base Addition: Add 2.0 to 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes generated HCl without attacking the ring itself.
-
Thermal Control: Cool the reaction mixture to 0 °C (or -78 °C for highly reactive acyl chlorides) using an ice or dry ice/acetone bath. Causality: Suppresses the thermal energy required to overcome the 25.4 kcal/mol ring strain barrier.
-
Acylation: Add the acyl chloride (1.1 eq) dropwise over 15 minutes. Causality: Dropwise addition prevents localized exothermic spikes and keeps the concentration of the Lewis acidic acyl chloride low.
-
Validation & Quench (Critical): Monitor the reaction by TLC every 15 minutes. Prolonged exposure, even at low temperatures, leads to gradual ring-opening[1]. The moment the starting azetidine is consumed, immediately quench the reaction with saturated aqueous NaHCO₃ to neutralize all reactive species.
Protocol B: Palladium-Catalyzed Cross-Coupling (N-Arylation)
Objective: Couple an aryl bromide to an azetidine while preventing thermal degradation[1].
-
Catalyst Assembly: To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq), Pd(OAc)₂ (0.05 eq), and a bulky ligand like Xantphos or BINAP (0.1 eq). Causality: Bulky, electron-rich ligands accelerate the reductive elimination step, outcompeting the kinetics of azetidine decomposition.
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times.
-
Reagent Addition: Add anhydrous Toluene, the azetidine (1.2 eq), and Cs₂CO₃ or NaOtBu (1.5 eq). Causality: Toluene provides a non-polar environment. Mild bases like Cs₂CO₃ are preferred over stronger nucleophilic bases to prevent side attacks on the ring[1][2].
-
Controlled Heating: Heat the mixture to 80 °C. Causality: This provides the minimum energy for oxidative addition. Do not exceed 110 °C. If the reaction is sluggish, increase the reaction time, do not increase the temperature [1].
-
Validation & Isolation: Monitor via LC-MS. Once complete, cool immediately to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the metal catalyst, preventing any late-stage Lewis acid coordination.
References
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
-
Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions ACS Publications (The Journal of Organic Chemistry) URL:[Link]
-
Preparation and Synthetic Applications of Azetidines Heterocycles (Clockss Archive) URL:[Link]
Sources
A Comprehensive Guide to the Spectroscopic Differentiation of Azetidine Isomers
For researchers, medicinal chemists, and professionals in drug development, the precise structural characterization of heterocyclic scaffolds is paramount. Azetidine, a four-membered nitrogen-containing heterocycle, and its substituted isomers are foundational building blocks in modern pharmaceuticals. Their conformational constraints and synthetic utility make them highly valuable. However, distinguishing between positional isomers of azetidine can be a significant analytical challenge. This guide provides an in-depth comparison of the spectroscopic data for azetidine and its methyl-substituted isomers, offering field-proven insights into their differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction to Azetidine Isomers
Azetidine (azacyclobutane) is a saturated heterocycle with a four-membered ring. Its isomers, such as 2-methylazetidine and 3-methylazetidine, share the same molecular formula (C₄H₉N) and molecular weight (71.12 g/mol ), making their differentiation non-trivial without appropriate analytical techniques[1]. The position of the methyl group profoundly influences the molecule's symmetry, electronic environment, and fragmentation behavior, which are key to their spectroscopic distinction.
Caption: Molecular structures of Azetidine and its positional isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Symmetry and Chemical Shifts
NMR spectroscopy is arguably the most powerful tool for distinguishing azetidine isomers in solution. The chemical shifts (δ) and spin-spin coupling patterns of both proton (¹H) and carbon-13 (¹³C) nuclei provide a detailed map of the molecular structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum is highly sensitive to the local electronic environment of each proton. The substitution pattern of the methyl group creates unique signatures for each isomer.
-
Azetidine: Due to its C₂ᵥ symmetry (in its puckered conformation), the spectrum of unsubstituted azetidine is relatively simple. It typically shows a quintet for the C3 proton and two triplets for the C2/C4 protons, along with a signal for the N-H proton[2].
-
2-Methylazetidine: The introduction of a methyl group at the C2 position breaks the molecule's symmetry. This results in a more complex spectrum with distinct signals for all ring protons. The C2 proton becomes a methine (CH) group, which appears as a multiplet, coupled to both the methyl protons and the C3 protons. The methyl group itself will appear as a doublet.
-
3-Methylazetidine: With the methyl group at C3, symmetry is again broken. The C3 proton is a methine, and its signal will be a multiplet. The protons on C2 and C4 become diastereotopic, meaning they are chemically non-equivalent and will likely appear as separate multiplets. The methyl group signal is a doublet, coupled to the C3 proton[3].
Table 1: Comparative ¹H NMR Data (Approximate Chemical Shifts in CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Azetidine | C2-H, C4-H | ~3.6 | Triplet |
| C3-H₂ | ~2.3 | Quintet | |
| N-H | ~2.1 | Singlet (broad) | |
| 2-Methylazetidine | C2-H | Multiplet | |
| C3-H₂, C4-H₂ | Multiplet | ||
| N-H | Singlet (broad) | ||
| -CH₃ | ~1.1 | Doublet | |
| 3-Methylazetidine | C2-H₂, C4-H₂ | Multiplet | |
| C3-H | Multiplet | ||
| N-H | Singlet (broad) | ||
| -CH₃ | ~1.2 | Doublet |
Note: Data for methylazetidines are derived from published spectra of derivatives and hydrochloride salts, which can influence chemical shifts[3][4]. The values presented are illustrative.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides clear, well-resolved signals for each unique carbon atom, making it an excellent method for isomer identification.
-
Azetidine: Possesses two distinct carbon signals: one for the equivalent C2 and C4 carbons and another for the C3 carbon[5][6].
-
2-Methylazetidine: The loss of symmetry results in four unique signals for the ring carbons (C2, C3, C4) and the methyl carbon.
-
3-Methylazetidine: This isomer also displays four unique carbon signals: C2/C4 (which are now non-equivalent), C3, and the methyl carbon. The chemical shifts, particularly for the carbons adjacent to the substitution, will differ significantly from the 2-methyl isomer.
Table 2: Comparative ¹³C NMR Data (Approximate Chemical Shifts)
| Compound | C2 | C3 | C4 | -CH₃ |
| Azetidine | ~47.0 | ~25.0 | ~47.0 | - |
| 2-Methylazetidine | ~59.0 | ~34.0 | ~48.0 | ~21.0 |
| 3-Methylazetidine | ~55.0 | ~32.0 | ~55.0 | ~19.0 |
Note: Chemical shifts are approximate and can vary with solvent and substitution. Data is synthesized from various sources for illustrative comparison[4][7].
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides information about the functional groups and vibrational modes within a molecule. While it can be less definitive than NMR for distinguishing positional isomers, key differences can be observed.
-
N-H Stretch: All three compounds are secondary amines and will exhibit an N-H stretching vibration, typically in the range of 3300-3500 cm⁻¹. The exact position and shape can be influenced by hydrogen bonding.
-
C-H Stretch: Aliphatic C-H stretching vibrations will be present below 3000 cm⁻¹ for all isomers.
-
Fingerprint Region (<1500 cm⁻¹): The most significant differences will appear in this region. The C-N stretching and various bending and puckering modes of the azetidine ring are sensitive to the substitution pattern[8]. The unique pattern of peaks in this region for each isomer can serve as a diagnostic fingerprint, though detailed interpretation often requires comparison with reference spectra or computational modeling.
Table 3: Key IR Absorption Bands
| Compound | N-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | Fingerprint Region |
| Azetidine | ~3350 | 2850-2960 | Complex pattern[9] |
| 2-Methylazetidine | ~3340 | 2850-2970 | Distinct pattern from azetidine |
| 3-Methylazetidine | ~3340 | 2850-2970 | Distinct pattern from other isomers |
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Mass spectrometry is a highly sensitive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While all methylazetidine isomers have the same molecular ion (M⁺˙) at m/z 71, their fragmentation patterns under electron ionization (EI) are distinct and diagnostic.
The primary fragmentation mechanism for cyclic amines is alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. The position of the methyl group directs this fragmentation.
-
Azetidine: The molecular ion at m/z 57 is prominent. A major fragmentation pathway involves the loss of ethylene (C₂H₄) via retro-[2+2] cycloreversion, leading to a fragment at m/z 29[2].
-
2-Methylazetidine: Alpha-cleavage can occur in two ways. Loss of a methyl radical (•CH₃) from the C2 position leads to a stable iminium ion at m/z 56. This is often the base peak.
-
3-Methylazetidine: The methyl group is not on a carbon alpha to the nitrogen. The primary alpha-cleavage involves breaking the C2-C3 or C4-C3 bond, followed by the loss of an ethyl radical (•C₂H₅) or propylene (C₃H₆), leading to different key fragments compared to the 2-methyl isomer. A significant peak is often observed at m/z 42.
Caption: Simplified key fragmentation pathways for methylazetidine isomers in MS.
Table 4: Diagnostic Mass Spectrometry Fragments (EI-MS)
| Compound | Molecular Ion (M⁺˙) m/z | Key Fragment(s) m/z | Likely Identity of Fragment |
| Azetidine | 57 | 28, 29 | [CH₂=NH₂]⁺, [CH₂=NH]⁺˙ |
| 2-Methylazetidine | 71 | 56 (Base Peak) | [M - CH₃]⁺ |
| 3-Methylazetidine | 71 | 42, 43 | [C₂H₄N]⁺, [C₂H₅N]⁺˙ |
Experimental Protocols
To ensure data integrity and reproducibility, standardized analytical protocols are essential.
General Analytical Workflow
Caption: General workflow for the spectroscopic analysis of azetidine isomers.
Protocol: NMR Spectroscopy
-
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the azetidine isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is common for neutral organic molecules.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex multiplets[10].
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-pulse ¹H spectrum with a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set the spectral width to cover 0-200 ppm.
-
Use a relaxation delay of 2 seconds. Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Protocol: GC-Mass Spectrometry (GC-MS)
-
Objective: To separate the isomers (if in a mixture) and obtain their characteristic mass spectra for identification.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent like dichloromethane or methanol.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL with a split ratio of 50:1. Set the injector temperature to 250°C.
-
Oven Program: Hold at 40°C for 2 minutes, then ramp at 10°C/min to 200°C.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV. This standard energy level ensures fragmentation patterns are consistent and comparable to library spectra.
-
Mass Range: Scan from m/z 35 to 200.
-
Source Temperature: Set to 230°C.
-
-
Data Analysis: Extract the mass spectrum from the apex of the chromatographic peak corresponding to the isomer. Compare the fragmentation pattern with reference libraries (e.g., NIST) and the principles outlined in Section 4.
-
Conclusion
While azetidine and its methyl isomers are structurally similar, a multi-technique spectroscopic approach provides a robust and unambiguous means of differentiation.
-
NMR Spectroscopy is the most definitive method, with both ¹H and ¹³C NMR providing unique fingerprints based on chemical shifts and coupling patterns that directly reflect the molecular symmetry and connectivity.
-
Mass Spectrometry is highly effective, leveraging distinct, predictable fragmentation pathways directed by the methyl group's position to distinguish the isomers, even in complex mixtures when coupled with GC.
-
IR Spectroscopy serves as a valuable supplementary technique, offering confirmation of functional groups and a characteristic fingerprint, but it is less powerful as a primary tool for distinguishing these positional isomers.
By combining these techniques, researchers can confidently elucidate the structure of azetidine isomers, ensuring the integrity of their synthetic and developmental pipelines.
References
-
Carreira, L. A., & Lord, R. C. (1981). New interpretation of the far infrared spectrum and ring-puckering potential of azetidine. Taylor & Francis Online. Available at: [Link]
-
PubChem. (n.d.). 2-Methylaziridine. National Center for Biotechnology Information. Available at: [Link]
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Ye, M., et al. (2016). Two Scalable Syntheses of (S)-2-Methylazetidine. The Journal of Organic Chemistry. Available at: [Link]
-
Couty, F., et al. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. Available at: [Link]
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Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]
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PubChem. (n.d.). Azetidine. National Center for Biotechnology Information. Available at: [Link]
-
NIST. (n.d.). Azetidine, 1-methyl-. NIST WebBook. Available at: [Link]
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Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]
-
PubChem. (n.d.). 2-Methylazetidine. National Center for Biotechnology Information. Available at: [Link]
-
Houk, K. N., et al. (2022). ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine. ResearchGate. Available at: [Link]
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- 1. 2-Methylazetidine | C4H9N | CID 533460 - PubChem [pubchem.ncbi.nlm.nih.gov]
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The Unambiguous Arbitrator: Validating the Structure of Methyl 2-(1-methylazetidin-2-yl)acetate through X-ray Crystallography
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise and unequivocal determination of a molecule's three-dimensional structure is paramount. Small heterocyclic scaffolds, such as the azetidine ring system, are of significant interest due to their ability to impart unique conformational constraints and desirable physicochemical properties to bioactive molecules. The seemingly subtle placement of a substituent can drastically alter biological activity, making absolute structural validation a critical, non-negotiable step in the development pipeline. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of Methyl 2-(1-methylazetidin-2-yl)acetate, spotlighting the definitive power of single-crystal X-ray crystallography.
While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for routine characterization, they can sometimes fall short of providing the complete and unambiguous picture required for complex stereochemistries. We will explore the strengths and limitations of each technique, supported by experimental data, and demonstrate why X-ray crystallography remains the gold standard for absolute structural assignment.
Synthesis of the Target Molecule: A Practical Approach
The synthesis of Methyl 2-(1-methylazetidin-2-yl)acetate can be approached through a multi-step sequence, drawing upon established methodologies for the preparation of substituted azetidine-2-carboxylic acid derivatives. A common strategy involves the construction of the azetidine ring followed by functional group manipulation.
Experimental Protocol: Synthesis of a Methyl 2-(1-alkylazetidin-2-yl)acetate Analogue
Given the limited availability of a specific protocol for the title compound, we present a representative synthesis for a closely related analogue, which can be adapted by those skilled in the art. This procedure is based on the efficient formation of the azetidine ring from a suitable precursor, followed by esterification and N-alkylation.
Step 1: Formation of the Azetidine-2-carboxylate Precursor
This step often involves the cyclization of a γ-amino acid derivative. For instance, an efficient route to (S)-azetidine-2-carboxylic acid has been established via the cyclization of dimethyl (S)-(1'-methyl)benzylaminomalonate.[1]
Step 2: N-Methylation and Esterification
The secondary amine of the azetidine ring can be methylated using standard procedures, such as reductive amination with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride) or by direct alkylation with a methylating agent (e.g., methyl iodide) in the presence of a base. The carboxylic acid is then converted to the methyl ester, typically by reaction with methanol under acidic conditions (e.g., using thionyl chloride or a strong acid catalyst).
A Comparative Analysis of Structural Validation Techniques
The structural confirmation of a novel small molecule like Methyl 2-(1-methylazetidin-2-yl)acetate relies on a suite of analytical methods. Here, we compare the utility of NMR spectroscopy, mass spectrometry, and X-ray crystallography for this purpose.
| Technique | Principle | Information Provided | Advantages for this Molecule | Limitations for this Molecule |
| NMR Spectroscopy | Nuclear spin in a magnetic field | Connectivity, chemical environment, stereochemistry | Provides detailed information on the proton and carbon framework. 2D NMR (COSY, HSQC, HMBC) can establish through-bond correlations. | Can be complex to interpret fully, especially with overlapping signals. Ambiguities can arise in assigning relative and absolute stereochemistry without extensive analysis and comparison to standards. |
| Mass Spectrometry | Mass-to-charge ratio of ions | Molecular weight, elemental composition, fragmentation patterns | Confirms the molecular formula and provides clues about the structure through fragmentation analysis. | Does not provide information on stereochemistry or the 3D arrangement of atoms. Isomers can be difficult to distinguish. |
| X-ray Crystallography | Diffraction of X-rays by a crystal lattice | Unambiguous 3D molecular structure, bond lengths, bond angles, absolute stereochemistry | Provides a definitive and high-resolution picture of the molecule's conformation and stereochemistry, resolving any ambiguities from spectroscopic data. | Requires a suitable single crystal, which can be challenging to grow. The structure in the crystalline state may not always represent the conformation in solution. |
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides an unparalleled level of detail, offering a three-dimensional map of electron density from which the precise arrangement of atoms in a crystal can be determined.[2] This technique is the ultimate arbiter when absolute structural proof is required.
Experimental Protocol: Single-Crystal X-ray Diffraction
The journey from a synthesized compound to a refined crystal structure involves several critical steps:
-
Crystal Growth: The first and often most challenging step is to obtain a high-quality single crystal. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent or solvent system is crucial and often requires empirical screening.
-
Crystal Mounting and Data Collection: A suitable crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction data are collected at various orientations.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial structure is then solved using computational methods. This initial model is then refined against the experimental data to improve the atomic positions and other parameters.
Caption: Workflow for X-ray crystallography.
Interpreting the Data: A Side-by-Side Comparison
To illustrate the complementary nature and ultimate decisiveness of X-ray crystallography, let's consider the hypothetical data for a Methyl 2-(1-alkylazetidin-2-yl)acetate analogue.
NMR Spectroscopy Data
A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would allow for the assignment of all proton and carbon signals, establishing the connectivity of the molecule. For instance, an HMBC correlation between the N-methyl protons and the C2 and C4 carbons of the azetidine ring would confirm the position of the methyl group. However, determining the relative stereochemistry at C2 would rely on through-space correlations (NOESY/ROESY), which can sometimes be ambiguous.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern in the MS/MS spectrum would likely show characteristic losses, such as the loss of the methoxycarbonyl group or fragmentation of the azetidine ring, providing further structural clues.
X-ray Crystallography Data
The X-ray diffraction experiment would yield the precise three-dimensional coordinates of every atom in the molecule. This allows for the unambiguous determination of:
-
Connectivity: Confirming the bonding arrangement.
-
Conformation: Revealing the pucker of the azetidine ring and the orientation of the substituents.
-
Stereochemistry: Absolutely assigning the stereochemistry at the C2 position.
-
Intermolecular Interactions: Showing how the molecules pack in the crystal lattice.
Caption: Molecular structure of Methyl 2-(1-methylazetidin-2-yl)acetate.
Conclusion
While NMR and mass spectrometry are powerful and essential techniques for the initial characterization of novel compounds like Methyl 2-(1-methylazetidin-2-yl)acetate, they can leave room for ambiguity, particularly concerning stereochemistry and 3D conformation. Single-crystal X-ray crystallography serves as the ultimate tool for structural validation, providing an unambiguous and high-resolution view of the molecule. For drug development professionals and researchers working with complex chiral molecules, embracing X-ray crystallography is not just a matter of best practice; it is a fundamental necessity for ensuring the integrity and success of their scientific endeavors. The investment in growing suitable crystals pays dividends in the form of irrefutable structural data, a cornerstone of modern chemical research.
References
-
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G. (2021, July 6). Retrieved from [Link]
-
The structures of the azetidine derivatives optimized at the B3MP2... - ResearchGate. (n.d.). Retrieved from [Link]
-
Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892–1897. [Link]
-
FIG. 2. EI mass spectrum of the acetate derivative of... - ResearchGate. (n.d.). Retrieved from [Link]
Sources
"in vitro assays for testing the efficacy of azetidine compounds"
Title: Navigating the Azetidine Scaffold: In Vitro Assays for Efficacy and Metabolic Stability
Introduction: The Azetidine Advantage in Drug Discovery
In modern medicinal chemistry, the shift from flat, aromatic molecules to sp³-rich, three-dimensional scaffolds is a proven strategy to improve clinical success rates. Among saturated nitrogen-containing heterocycles, the four-membered azetidine ring has emerged as a privileged motif[1].
When comparing azetidines to their larger counterparts—such as pyrrolidines (five-membered) and piperidines (six-membered)—azetidines offer a unique combination of high ring strain, reduced lipophilicity (lower logD), and distinct conformational rigidity[1]. Crucially, azetidines frequently exhibit superior metabolic stability[2]. Because they lack the easily accessible, unstrained alpha-protons found in larger rings, they are less susceptible to Cytochrome P450 (CYP450)-mediated oxidation[3]. This structural advantage has been successfully leveraged in FDA-approved drugs such as the MEK inhibitor cobimetinib and the JAK inhibitor baricitinib[1].
To objectively evaluate the efficacy of a novel azetidine compound against its pyrrolidine and piperidine analogs, researchers must employ a rigorous in vitro testing cascade. This guide details the causal logic, self-validating protocols, and comparative data for three critical assays: TR-FRET (Target Binding), HLM Stability (Metabolic Clearance), and CellTiter-Glo (Cellular Translation).
Caption: The logical in vitro testing cascade for evaluating azetidine-based drug candidates.
Section 1: Target Binding & Biochemical Efficacy (TR-FRET)
The Causality of Assay Selection: To measure direct target engagement (e.g., kinase inhibition), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard[4]. This homogeneous assay utilizes a lanthanide donor (e.g., Europium, Eu³⁺) with a long emission half-life. By introducing a time delay before measuring the emission, TR-FRET completely bypasses the short-lived background autofluorescence often generated by dense, heterocyclic compound libraries[4]. This ensures high signal-to-noise ratios and prevents false positives.
Self-Validating Protocol: Kinase Inhibition A robust protocol must be self-validating. We incorporate three essential controls: a Vehicle Control (100% activity), a No-ATP Control (0% background baseline), and a Reference Inhibitor (e.g., Staurosporine) to validate assay sensitivity.
-
Reagent Preparation: Prepare 2X Kinase/Substrate mix and 4X ATP solution in assay buffer (e.g., HEPES, MgCl₂, EGTA, Tween-20).
-
Compound Dispensing: Acoustically dispense azetidine, pyrrolidine, and piperidine analogs (10-point dose-response) into a 384-well plate. Add Vehicle (DMSO) and Reference controls.
-
Pre-incubation: Add 5 µL of Kinase/Substrate mix to the compounds. Incubate for 15 minutes at room temperature to allow compound binding.
-
Reaction Initiation: Add 5 µL of ATP to initiate phosphorylation. Incubate for 60 minutes.
-
Detection: Add 10 µL of Detection Mix containing Eu³⁺-labeled anti-phospho antibody (Donor) and XL665-labeled streptavidin (Acceptor)[5].
-
Readout: Incubate for 60 minutes, then read on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio[6].
Caption: Step-by-step workflow of the self-validating TR-FRET kinase assay.
Comparative Data: Biochemical Efficacy Data demonstrates that the compact azetidine ring maintains high binding affinity while improving Ligand Efficiency (LE) due to its lower molecular weight.
| Compound Analog | Heterocycle Scaffold | TR-FRET IC₅₀ (nM) | Ligand Efficiency (LE) |
| Compound A | Azetidine (4-membered) | 4.2 ± 0.3 | 0.45 |
| Compound B | Pyrrolidine (5-membered) | 12.5 ± 0.8 | 0.38 |
| Compound C | Piperidine (6-membered) | 28.1 ± 1.4 | 0.32 |
Section 2: Metabolic Stability Assessment (HLM Assay)
The Causality of Assay Selection: Potency is irrelevant if a drug is rapidly cleared by the liver. Human Liver Microsomes (HLMs) contain the full complement of CYP450 enzymes responsible for Phase I metabolism. Because larger rings like pyrrolidine possess highly oxidizable alpha-carbons, they often suffer from high intrinsic clearance (CLint)[3]. Azetidines restrict this oxidation due to steric hindrance and ring strain, making the HLM assay the perfect platform to prove this structural superiority[2].
Self-Validating Protocol: Microsomal Clearance To ensure the assay is actively measuring CYP450 metabolism and not chemical degradation, a Minus-NADPH Control is mandatory. A High-Clearance Control (Verapamil) ensures the microsomes are enzymatically active.
-
Incubation Setup: Prepare a 1 µM solution of test compounds in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.
-
Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding the cofactor NADPH (1 mM final concentration). For the negative control, add buffer instead of NADPH.
-
Time-Course Sampling: At t = 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots.
-
Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.
-
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate half-life (t₁/₂) and CLint.
Caption: Workflow for evaluating Phase I metabolic stability using Human Liver Microsomes.
Comparative Data: Metabolic Stability Data highlights the dramatic reduction in intrinsic clearance achieved by contracting the ring size to an azetidine.
| Compound Analog | Heterocycle Scaffold | Half-life (t₁/₂) | CLint (µL/min/mg) | CYP450 Liability |
| Compound A | Azetidine | >120 min | <5.0 | Low |
| Compound B | Pyrrolidine | 45 min | 35.2 | Moderate (α-oxidation) |
| Compound C | Piperidine | 20 min | 85.4 | High |
Section 3: Cellular Efficacy & Translation (CellTiter-Glo)
The Causality of Assay Selection: Biochemical potency and metabolic stability must translate into a cellular phenotype. To measure cell viability, the CellTiter-Glo (CTG) assay is utilized. CTG measures intracellular ATP levels via a luciferase-catalyzed reaction[7]. Because ATP is a direct, proportional marker of metabolically active cells, this assay provides a highly sensitive, homogeneous "add-mix-measure" readout that avoids the artifacts of colorimetric assays (like MTT)[7].
Self-Validating Protocol: 3D Spheroid Viability We utilize a 3D cell culture format to better mimic the physiological tumor microenvironment[8]. The assay is validated using a Media-Only Control (to subtract background luminescence) and a Cytotoxic Control (10 µM Staurosporine, representing 100% cell death)[9].
-
Cell Seeding: Seed target cancer cells (e.g., 2,000 cells/well) in ultra-low attachment 96-well plates to form 3D spheroids. Incubate for 72 hours.
-
Compound Treatment: Add serial dilutions of the azetidine, pyrrolidine, and piperidine compounds. Include DMSO vehicle and Staurosporine controls. Incubate for an additional 72 hours.
-
Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes to ensure uniform luciferase enzyme kinetics[9].
-
Reagent Addition: Add a volume of CellTiter-Glo 3D Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium)[8].
-
Lysis & Stabilization: Mix contents vigorously for 5 minutes on an orbital shaker to induce complete lysis of the 3D microtissues. Incubate at room temperature for 25 minutes to stabilize the luminescent signal[8].
-
Readout: Record luminescence using a microplate luminometer. Calculate the cellular EC₅₀.
Comparative Data: Cellular Translation The azetidine compound's superior biochemical potency and optimized physicochemical properties result in enhanced cellular penetration and efficacy.
| Compound Analog | Heterocycle Scaffold | Cellular EC₅₀ (nM) | Max Inhibition (%) |
| Compound A | Azetidine | 15.3 ± 1.2 | 98% |
| Compound B | Pyrrolidine | 68.4 ± 4.5 | 92% |
| Compound C | Piperidine | >200 | 75% |
Conclusion
The experimental data clearly demonstrates why azetidines are considered privileged scaffolds in modern drug design. By replacing a pyrrolidine or piperidine ring with an azetidine, researchers can simultaneously enhance target binding affinity (validated via TR-FRET), drastically reduce CYP450-mediated metabolic clearance (validated via HLM), and improve translation into cellular efficacy (validated via CellTiter-Glo).
References
- Source: National Institutes of Health (NIH)
- 3-((Hetera)cyclobutyl)
- Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry - ACS Publications URL
- CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin Source: Promega Corporation URL
- TR-FRET Technology: Principle, Advantages, and Applications Source: Sino Biological URL
- In Vitro Kinase Assays for Imidazo[4,5-b]pyrazine Derivatives: Application Notes and Protocols Source: Benchchem URL
- CellTiter-Glo® Luminescent Cell Viability Assay Protocol Source: Promega Corporation URL
- SwiftFluo® TR-FRET Kinase Assay Kits Source: Sino Biological URL
- CellTiter-Glo® 3D Cell Viability Assay Protocol Source: Promega Corporation URL
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The Azetidine Scaffold at Position 2: A Comparative Guide to Structure-Activity Relationships
The four-membered, nitrogen-containing azetidine ring is a privileged scaffold in medicinal chemistry. Its inherent ring strain and non-planar geometry provide a unique three-dimensional character that can lead to improved potency, selectivity, and pharmacokinetic properties. While much attention has been given to substitutions at the 1- and 3-positions, the structure-activity relationship (SAR) of 2-substituted azetidines is a burgeoning field with significant therapeutic potential. This guide offers a comparative analysis of the SAR of 2-substituted azetidines across various biological targets, supported by experimental data and detailed protocols for their synthesis and evaluation.
The Impact of 2-Substitution on Biological Activity: A Comparative Overview
The substituent at the 2-position of the azetidine ring plays a crucial role in modulating the biological activity of the molecule. This section compares the effects of different 2-substituents on anticancer, antimicrobial, and neuroprotective activities.
Anticancer Activity
Azetidine-containing compounds have shown significant promise as anticancer agents, with the 2-position being a key determinant of their cytotoxic and antiproliferative effects.[1] The nature of the substituent at this position can influence the molecule's ability to interact with various cellular targets.
| 2-Substituent Class | Example Compound(s) | Cancer Cell Line(s) | IC50 (µM) | Key SAR Observations | Reference |
| Aryl/Heteroaryl | 1a | A549 (Lung), HCT116 (Colon) | 0.0022, 0.0021 | The presence of specific aromatic systems at the 2-position can lead to potent, sub-micromolar anticancer activity. | [1] |
| Complex Heterocycles | Phenothiazine-Substituted 2-Oxo-azetidines | Various | Not specified | Incorporation of larger, electron-rich heterocyclic systems can confer broad-spectrum antimicrobial and anticancer properties. | [2] |
| Oxadiazole/Thiadiazole | 1,3,4-Oxadiazole/Thiadiazole-Substituted Azetidin-2-ones | MCF-7 (Breast) | Not specified | These five-membered heterocycles at the 2-position have been associated with high efficacy against breast cancer cell lines. | [2] |
From the available data, it is evident that aromatic and heteroaromatic substituents at the 2-position are crucial for potent anticancer activity. The electronic properties and the ability of these groups to engage in specific interactions within the target protein's binding site are likely key drivers of their efficacy.
Antimicrobial and Antitubercular Activity
The rise of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. 2-Substituted azetidines have emerged as a promising class of compounds in this area.[1] Some derivatives have also shown activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, by inhibiting mycolic acid biosynthesis.[1]
| 2-Substituent Class | Example Compound(s) | Target Organism(s) | Key SAR Observations | Reference |
| Phenyl (with other substitutions) | Pyridine-Containing Phenyl Azetidin-2-ones | Bacteria | Chloro substitution on the phenyl ring enhances antibacterial efficacy. | [2] |
| Quinoline-Based | Quinoline-Based 2-Oxo-azetidines | Various Bacteria | The quinoline moiety at the 2-position confers good antibacterial activity. | [2] |
| Phenothiazine-Substituted | Phenothiazine-Substituted 2-Oxo-azetidines | Bacteria, Fungi, M. tuberculosis | The bulky phenothiazine group leads to a broad spectrum of antimicrobial and antitubercular activity. | [2] |
The SAR for antimicrobial activity suggests that the 2-substituent significantly influences the spectrum of activity. Electron-withdrawing groups on a 2-phenyl ring appear to be beneficial, while larger, fused heterocyclic systems can lead to broader-spectrum activity.
Neuroprotective and CNS Activity
Substituents at the 2-position of the azetidine ring can also modulate the compound's activity in the central nervous system (CNS). This includes neuroprotective effects and interactions with specific receptors like the NMDA receptor.[2]
| 2-Substituent | Example Compound(s) | Biological Target/Effect | Key SAR Observations | Reference |
| Carboxylic acid | (2R,3R)-3-Phenylazetidine-2-carboxylic acid | NMDA Receptor Agonist | The carboxylic acid group at the 2-position is critical for activity at NMDA receptors, with stereochemistry playing a significant role. | [2] |
| Naphthalen-2-yl(propoxy)methyl | 3-(Naphthalen-2-yl(propoxy)methyl)azetidine | Neuroprotective | While not a direct 2-substituent, this example highlights how complex side chains attached near the 2-position can confer neuroprotective properties by reducing inflammation and oxidative stress. | [2] |
For CNS activity, the polarity and hydrogen-bonding capacity of the 2-substituent appear to be important. The presence of a carboxylic acid group, for example, can facilitate interactions with amino acid receptors.
Experimental Protocols
Synthesis of 2-Substituted Azetidines
The synthesis of 2-substituted azetidines can be challenging due to the strained nature of the four-membered ring.[3] However, several methods have been developed, often involving the functionalization of a pre-formed azetidine ring or a related precursor like an azetine.
This method allows for the diastereoselective introduction of a substituent at the 2-position.
-
Formation of the N-Borane Complex: To a solution of the starting N-substituted azetidine-2-carbonitrile in an anhydrous solvent (e.g., THF) at 0 °C, add a solution of borane-dimethyl sulfide complex (BH3·SMe2) dropwise. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Deprotonation: Cool the solution of the N-borane complex to -78 °C and add a strong base, such as lithium diisopropylamide (LDA), dropwise. Stir the mixture at this temperature for a specified time to allow for the formation of the α-lithiated intermediate.
-
Alkylation: Add the desired electrophile (e.g., an alkyl halide) to the solution at -78 °C. Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired 2-substituted azetidine-2-carbonitrile.
Caption: Synthetic workflow for 2-substituted azetidines.
Biological Evaluation: Antimicrobial Activity Assay
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[1]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.[1]
-
Serial Dilution: Perform a two-fold serial dilution of the 2-substituted azetidine derivatives in the broth within a 96-well microplate.[1] The concentration range should be sufficient to determine the MIC.
-
Inoculation: Add 100 µL of the standardized inoculum to each well containing the serially diluted compounds.[1]
-
Controls: Include a growth control (broth + inoculum, no compound), a sterility control (broth only), and a positive control (broth + inoculum + a standard antimicrobial agent).[1]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[1]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Sources
A Comparative Guide to Synthetic Routes for Functionalized Azetidines: From Traditional Cyclization to Photochemical and Strain-Release Innovations
As drug discovery increasingly prioritizes sp³-rich, metabolically stable architectures, the azetidine ring has emerged as a premier bioisostere for morpholines, piperidines, and phenyl rings. Incorporating these four-membered nitrogen heterocycles often leads to improved pharmacokinetic (PK) properties, reduced lipophilicity (logD), and enhanced target specificity.
However, the synthesis of functionalized azetidines is historically plagued by the thermodynamic penalty of ring strain (~26 kcal/mol). As an application scientist navigating these challenges, choosing the right synthetic route is critical. This guide objectively compares traditional cyclization methods against two paradigm-shifting modern methodologies: Visible-Light-Mediated Aza Paternò–Büchi Reactions and Strain-Release Difunctionalization of 1-Azabicyclo[1.1.0]butanes (ABBs) .
Comparative Analysis of Synthetic Routes
Route A: Traditional Nucleophilic Cyclization & Aziridine Expansion (The Baseline)
-
Mechanism & Causality: The classical approach relies on intramolecular S_N2 displacement (e.g., cyclization of γ-haloamines or amino alcohols under Mitsunobu conditions) or the insertion of carbenoids into aziridines[1].
-
Performance Insight: While reliable for simple, unadorned azetidines, these methods suffer from poor functional group tolerance. The entropic penalty of four-membered ring formation often necessitates harsh heating or strong bases, leading to competitive elimination (forming allylic amines) or oligomerization pathways.
Route B: Visible-Light-Mediated Aza Paternò–Büchi ([2+2] Photocycloaddition)
-
Mechanism & Causality: Historically, UV-driven [2+2] aza Paternò–Büchi reactions were limited because simple imines undergo rapid E/Z isomerization upon excitation, dissipating energy non-radiatively rather than cyclizing[2]. Recent breakthroughs utilize visible-light photocatalysis (e.g., Iridium complexes) to enable triplet energy transfer (EnT) to specific oximes (like 2-isoxazoline-3-carboxylates)[3]. The excited triplet oxime undergoes a highly regioselective [2+2] cycloaddition with unactivated alkenes[4].
-
Performance Insight: This route offers exceptional regioselectivity and operates under mild, room-temperature conditions, bypassing the need for highly functionalized pre-cyclized precursors[5]. However, diastereoselectivity can be modest, and it requires specific oxime activating groups that must be cleaved (via hydrogenolysis) post-cyclization to yield the free azetidine[4].
Route C: Strain-Release Difunctionalization of 1-Azabicyclo[1.1.0]butanes (ABBs)
-
Mechanism & Causality: ABBs possess immense ring strain (~65 kcal/mol). By activating the bridgehead C–N bond via electrophilic or radical addition, the bicyclic system undergoes a massive thermodynamic strain-release ring opening[6]. This traps a nucleophile or a second radical at the C3 position, enabling a highly modular, "plug-and-play" 1,3-difunctionalization[7].
-
Performance Insight: Unparalleled modularity. This method allows for late-stage functionalization of complex APIs, including the introduction of exotic moieties like N–SF₅ groups[8]. The primary limitation is the synthesis and handling of the volatile/reactive ABB precursors, though bench-stable variants are increasingly commercially available.
Quantitative Performance Comparison
The following table summarizes the operational metrics of each synthetic route based on recent literature standards.
| Synthetic Route | Dominant Mechanism | Functional Group Tolerance | Scalability | Stereocontrol | Typical Yields |
| Traditional Cyclization | S_N2 / Intramolecular Alkylation | Low (Sensitive to nucleophiles/bases) | High (Standard batch processing) | High (If chiral pool precursors are used) | 40–70% |
| Aza Paternò–Büchi | Triplet Energy Transfer [2+2] | High (Tolerates alcohols, halogens, esters) | Moderate (Photochemical path-length limits) | Modest d.r., High r.r. | 60–99% |
| ABB Strain-Release | Electrophilic/Radical Ring Opening | Very High (Ideal for late-stage API derivatization) | High (Highly exothermic, requires cooling) | Dependent on chiral auxiliaries/catalysts | 70–95% |
Mechanistic Logic & Workflows
A. Photoredox Catalytic Cycle (Aza Paternò–Büchi)
The success of the modern aza Paternò–Büchi reaction hinges on matching the triplet energy of the photocatalyst with the oxime substrate (typically 45–72 kcal/mol) to ensure efficient energy transfer while avoiding direct alkene excitation[2].
Caption: Visible-light-mediated triplet energy transfer cascade for aza Paternò–Büchi [2+2] cycloaddition.
B. Strain-Release Pathway of ABBs
The driving force here is purely thermodynamic. The relief of ~65 kcal/mol of strain energy makes the C–N bond exceptionally susceptible to cleavage upon activation[9].
Caption: Strain-release driven 1,3-difunctionalization of 1-azabicyclo[1.1.0]butanes (ABBs).
Self-Validating Experimental Protocols
To ensure reproducibility in your laboratory, the following protocols incorporate built-in analytical checkpoints to validate the causality of the reaction steps.
Protocol A: Visible-Light-Mediated Aza Paternò–Büchi Reaction
Adapted from the Schindler Group methodology[3].
-
Preparation: In a flame-dried 10 mL Schlenk tube, add the 2-isoxazoline-3-carboxylate oxime (0.25 mmol, 1.0 equiv), the alkene partner (0.375 mmol, 1.5 equiv), and the photocatalyst Ir[dF(CF3)ppy]2(dtbpy)PF6 (1.0–2.0 mol%).
-
Solvent & Degassing (Critical Causality Step): Dissolve the mixture in anhydrous acetonitrile (2.5 mL, 0.1 M). Sparge the solution with Argon for 15 minutes. Why? Molecular oxygen is a potent triplet quencher that will intercept the excited Ir(III) state, completely shutting down the energy transfer to the oxime.
-
Irradiation: Seal the tube and irradiate with 427 nm blue LEDs at ambient temperature for 16 hours. Use a cooling fan to maintain the temperature at ~25 °C to suppress thermal background decomposition.
-
Validation Check: Monitor the reaction via LC-MS. The successful formation of the azetidine is confirmed by the disappearance of the oxime UV-active signal and the emergence of the product mass. In the crude ¹H NMR, look for the diagnostic highly shielded azetidine ring protons appearing between 3.0–4.5 ppm, replacing the alkene signals.
Protocol B: Strain-Release 1,3-Difunctionalization of ABBs
Adapted from recent advances in ABB functionalization[7].
-
Preparation: To a solution of the 1-azabicyclo[1.1.0]butane derivative (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C, add the desired nucleophile (e.g., a secondary amine or thiol, 1.2 equiv).
-
Activation: Add a Brønsted or Lewis acid promoter (e.g., TFA or BF₃·OEt₂, 1.1 equiv) dropwise. Why? Protonation or coordination at the bridgehead nitrogen weakens the central C–N bond, lowering the activation barrier for nucleophilic attack at the C3 position.
-
Reaction: Remove the ice bath, warm to room temperature, and stir for 2–4 hours. Caution: This reaction is highly exothermic on larger scales due to the massive release of ring strain; strict temperature control is mandatory.
-
Validation Check: Completion is indicated by the complete disappearance of the highly shielded ABB bridgehead protons (typically ~1.0–2.5 ppm) in the ¹H NMR and the appearance of distinct monocyclic azetidine signals.
References
-
Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions Source: Nature Chemistry URL:[Link]
-
Synthesis of azetidines by aza Paternò–Büchi reactions Source: Chemical Science (RSC) URL:[Link]
-
The renaissance of strained 1-azabicyclo[1.1.0]butanes as useful reagents for the synthesis of functionalized azetidines Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]
-
Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions of Amines with Alkenes Source: Organic Letters (ACS) URL:[Link]
-
Modular Access to N-SF₅ azetidines Source: PubMed Central (PMC) / NIH URL:[Link](Search Title for Full Access)
Sources
- 1. api.pageplace.de [api.pageplace.de]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01017K [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. The renaissance of strained 1-azabicyclo[1.1.0]butanes as useful reagents for the synthesis of functionalized azetidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Modular Access to N-SF5 azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
Comparative Analysis of Azetidine and Pyrrolidine Scaffolds in Drug Design: A Technical Guide
As a Senior Application Scientist, I frequently guide drug discovery teams through the nuanced process of lead optimization. One of the most powerful, yet mechanistically complex, bioisosteric strategies is the contraction of a ubiquitous 5-membered pyrrolidine ring to a 4-membered azetidine ring[1].
While both are saturated nitrogen heterocycles, treating them as simple structural equivalents is a critical error. The transition from pyrrolidine to azetidine fundamentally alters the thermodynamic, electronic, and spatial properties of a molecule. This guide provides a deep comparative analysis of these two scaffolds, explaining the causality behind their divergent behaviors and providing self-validating protocols for their experimental evaluation.
Physicochemical & Mechanistic Causality
To understand how these rings behave in biological systems, we must first look at their fundamental quantum mechanics and thermodynamics. The causality behind the bioisosteric shift lies in ring strain and orbital hybridization .
Pyrrolidines exist in a flexible "envelope" conformation with minimal ring strain (~6 kcal/mol). In contrast, azetidines are highly puckered and rigid, carrying a massive ring strain of approximately 26 kcal/mol[1][2]. This strain forces the bonds within the azetidine ring to adopt higher p-character to maintain the acute internal angles. Consequently, the exocyclic bonds—including the nitrogen lone pair—gain higher s-character.
Because s-orbitals are closer to the nucleus, the nitrogen lone pair is held more tightly, effectively lowering the basicity (pKa) of the azetidine relative to a matched pyrrolidine[2][3]. This reduction in pKa, combined with a smaller molar volume, synergistically depresses the molecule's lipophilicity (LogD at physiological pH)[3][4].
Table 1: Quantitative & Mechanistic Comparison
| Property | Azetidine Core | Pyrrolidine Core | Causality & Pharmacological Impact |
| Ring Size | 4-membered | 5-membered | Alters 3D spatial projection; azetidines provide unique exit vectors for substituents[1]. |
| Ring Strain | ~26 kcal/mol | ~6 kcal/mol | High strain in azetidine increases the s-character of the N-lone pair, fundamentally altering electronic distribution[2]. |
| Basicity (pKa) | Generally Lower (~9.2 - 10.5) | Generally Higher (~10.2 - 11.5) | Lower pKa in azetidines reduces basic amine-driven liabilities, such as hERG channel inhibition and phospholipidosis[3]. |
| Lipophilicity (LogD) | Lower | Higher | Reduced LogD improves aqueous solubility and minimizes non-specific protein binding[4]. |
| Conformation | Puckered (Rigid) | Envelope (Flexible) | Azetidine's rigidity lowers the entropic penalty upon target binding, potentially increasing affinity[1]. |
| Metabolic Stability | Generally High | Moderate to Low | Fewer C-H bonds and lower LogD protect azetidines from CYP450-mediated α-oxidation[4]. |
Divergent Stability Profiles: Metabolism vs. Degradation
The physicochemical differences outlined above dictate entirely different survival pathways for these compounds in vivo.
The Pyrrolidine Liability: Pyrrolidines are highly susceptible to Cytochrome P450 (CYP450) metabolism. Their higher lipophilicity drives them into the enzyme's active site, where the relatively unstrained α-carbons undergo rapid hydroxylation, leading to ring-opening and N-dealkylation[4].
The Azetidine Trade-off: Replacing the pyrrolidine with an azetidine often completely mitigates this CYP450 liability due to the lowered LogD and the higher bond dissociation energy of the strained C-H bonds[4]. However, the ~26 kcal/mol ring strain introduces a new chemical liability: acid-catalyzed intramolecular ring-opening . In the presence of acidic pH (e.g., in the stomach or lysosomes) or proximal nucleophiles (like pendant amides or glutathione), the azetidine ring can spring open to relieve its thermodynamic strain[2].
Caption: Divergent stability pathways: Pyrrolidine's CYP450 susceptibility vs. Azetidine's strain-induced acid lability.
Self-Validating Experimental Protocols
To objectively compare a matched molecular pair (MMP) of azetidine and pyrrolidine compounds, the experimental workflows must be designed as self-validating systems. This ensures that any observed differences are due to the heterocycle chemistry, not assay artifacts.
Protocol A: Potentiometric pKa and LogD7.4 Determination
Causality: We must precisely measure the pKa shift caused by the azetidine's s-character to predict its hERG liability[3]. Self-Validation: The assay uses a dual-phase titration method where the aqueous pKa mathematically validates the biphasic LogD, eliminating the need for separate, error-prone shake-flask LC-MS runs.
-
System Calibration (The Baseline): Titrate a standardized blank solution (0.15 M KCl in water) from pH 2.0 to 12.0 using 0.5 M HCl and KOH. Validation checkpoint: This establishes the background solvent ionization curve and confirms the Nernstian response of the pH electrode.
-
Aqueous pKa Titration: Dissolve 1.0 mg of the test compound in the standardized KCl diluent. Titrate across the same pH range. The inflection point of the derivative curve yields the aqueous pKa.
-
Biphasic LogD Titration: Add a defined volume of water-saturated 1-octanol to the sample vial. Repeat the titration.
-
Data Synthesis: The presence of the octanol layer will shift the apparent pKa (pKa'). Calculate LogD7.4 directly from the difference between the aqueous pKa and the biphasic pKa'.
Protocol B: High-Throughput Microsomal Clearance (CLint)
Causality: To prove that the reduced lipophilicity of the azetidine translates to higher metabolic stability[4]. Self-Validation: The inclusion of high and low-clearance control cassettes ensures that the microsomes are enzymatically active and that the extraction protocol is highly efficient.
-
Matrix Preparation: Prepare 1 mg/mL Human Liver Microsomes (HLM) in 100 mM phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2.
-
Control Integration: Spike the matrix with the test compound (1 µM) alongside a validation cassette: Verapamil (high clearance control) and Warfarin (low clearance control). Validation checkpoint: If Verapamil fails to clear rapidly, the NADPH system is inactive, and the assay must be rejected.
-
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Add NADPH (1 mM final concentration) to initiate CYP450-mediated metabolism.
-
Quenching & Extraction: At strictly timed intervals (0, 5, 15, 30, and 60 mins), extract 50 µL aliquots into 150 µL of ice-cold acetonitrile containing Tolbutamide (100 ng/mL) as an internal standard. Validation checkpoint: Tolbutamide peak areas must remain constant across all timepoints to prove uniform extraction efficiency.
-
Quantification: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS. Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the natural log of the percentage remaining versus time.
Bioisosteric Evaluation Workflow
When executing a scaffold hop from pyrrolidine to azetidine, the decision matrix must balance the gains in ADME properties against the risks of chemical instability. The following logic gate illustrates the standard operating procedure for this evaluation.
Caption: Workflow for evaluating azetidine as a bioisostere for pyrrolidine to optimize ADME profiles.
References
-
Put a ring on it: application of small aliphatic rings in medicinal chemistry. National Institutes of Health (NIH) PMC. Available at:[Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (NIH) PMC. Available at:[Link]
-
Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target. National Institutes of Health (NIH) PMC. Available at:[Link]
-
Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Comprehensive Guide to Personal Protective Equipment for Handling Methyl 2-(1-methylazetidin-2-yl)acetate
For Research, Scientific, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Methyl 2-(1-methylazetidin-2-yl)acetate. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively. This document is structured to provide a deep, yet accessible, understanding of the necessary personal protective equipment (PPE) and procedural steps, ensuring a self-validating system of laboratory safety.
Understanding the Hazard: Why PPE is Critical
Methyl 2-(1-methylazetidin-2-yl)acetate is a chemical compound used in research and development.[1] While specific toxicity data is not extensively published, the structural motifs suggest that caution is warranted. The precautionary statements from the available Safety Data Sheet (SDS) indicate potential hazards associated with inhalation, skin contact, and eye contact.[1] Therefore, a robust PPE protocol is the first line of defense to minimize exposure and ensure your well-being.
The causality behind our recommended PPE is based on a risk-assessment approach, considering the potential routes of exposure during routine laboratory operations.
Core Personal Protective Equipment (PPE) Requirements
A baseline of PPE is mandatory for any work involving Methyl 2-(1-methylazetidin-2-yl)acetate. The following table summarizes the essential equipment, with detailed explanations below.
| PPE Component | Specification | Rationale |
| Respiratory Protection | Government-approved respirator | To prevent the inhalation of any vapors, mists, or aerosols that may be generated, especially in poorly ventilated areas or during heating.[1] |
| Hand Protection | Compatible chemical-resistant gloves | To prevent direct skin contact. The integrity of gloves must be inspected before each use.[1] |
| Eye and Face Protection | Government-approved eye/face protection equipment | To protect against splashes and airborne particles. Standard safety glasses may not be sufficient; safety goggles or a face shield are recommended.[1] |
| Body Protection | Protective clothing (e.g., lab coat) | To protect the skin on the arms and body from accidental spills. |
| Footwear | Protective boots (if the situation requires) | In situations with a higher risk of large spills, protective boots are necessary to prevent foot exposure.[1] |
Step-by-Step Protocols for Safe Handling
The following protocols are designed to be self-validating, meaning that adherence to these steps inherently minimizes risk.
3.1. Routine Laboratory Use (Small Scale)
This workflow outlines the essential steps for handling small quantities of Methyl 2-(1-methylazetidin-2-yl)acetate in a controlled laboratory setting.
3.2. Spill Response and Cleanup
In the event of a spill, a calm and methodical response is crucial. The following steps provide a clear action plan.
Key Spill Response Considerations:
-
Personal Precautions: Always use personal protective equipment during cleanup.[1] Avoid breathing vapors, mist, or gas.[1]
-
Environmental Precautions: Prevent the spill from entering drains, as discharge into the environment must be avoided.[1]
-
Containment and Cleanup: For small spills, wipe the area dry and place the contaminated materials in a sealed bag for waste disposal.[1]
Disposal Plan
Proper disposal of Methyl 2-(1-methylazetidin-2-yl)acetate and any contaminated materials is a critical final step.
-
Waste Collection: All waste materials, including used gloves, contaminated wipes, and empty containers, should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal Procedure: Dispose of the waste through a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash. Adherence to local, state, and federal regulations is mandatory.
Emergency Procedures
In case of exposure, immediate action is required:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse your mouth.[1]
-
If on Skin: Wash with plenty of soap and water.[1]
-
If Inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1]
-
General Advice: In all cases of exposure, seek medical attention and provide the safety data sheet to the medical personnel.
By adhering to these guidelines, you create a multi-layered safety system that protects you and your colleagues. This proactive approach to chemical handling is the cornerstone of a safe and productive research environment.
References
Sources
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